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  • Product: N-Acetyl-3-sulfo-L-alanine
  • CAS: 79560-92-2

Core Science & Biosynthesis

Foundational

N-Acetyl-3-sulfo-L-alanine chemical structure and physical properties

An In-depth Technical Guide to N-Acetyl-3-sulfo-L-alanine Introduction N-Acetyl-3-sulfo-L-alanine is a fascinating and specialized derivative of the endogenous amino acid L-alanine. Characterized by the presence of both...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-Acetyl-3-sulfo-L-alanine

Introduction

N-Acetyl-3-sulfo-L-alanine is a fascinating and specialized derivative of the endogenous amino acid L-alanine. Characterized by the presence of both an N-terminal acetyl group and a side-chain sulfonic acid group, this molecule occupies a unique chemical space. The N-acetylation provides stability and modulates its reactivity, a common strategy in peptide chemistry to protect the amino terminus during synthesis.[1] The sulfonic acid moiety, a strong acid, imparts a permanent negative charge and significantly enhances hydrophilicity.[2]

This guide provides a comprehensive technical overview of N-Acetyl-3-sulfo-L-alanine, designed for researchers, chemists, and drug development professionals. While direct experimental data for this specific molecule is sparse, this document synthesizes information from its constituent parts—N-acetylated amino acids and sulfo-amino acids—to provide a robust and scientifically grounded resource. We will delve into its structure, predict its physicochemical properties with clear rationale, propose a detailed synthesis protocol, and explore its potential applications in the cutting edge of biochemical and pharmaceutical research.

Chemical Identity and Structure

N-Acetyl-3-sulfo-L-alanine can be systematically named (2S)-2-acetamido-3-sulfopropanoic acid. It is structurally analogous to N-acetylcysteine, where the thiol group of cysteine has been fully oxidized to a sulfonic acid. This transformation from a thiol to a sulfonic acid group dramatically alters the electronic and steric properties of the side chain, making it a powerful tool for modifying peptides and other biomolecules.

Caption: 2D Chemical Structure of N-Acetyl-3-sulfo-L-alanine.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name (2S)-2-acetamido-3-sulfopropanoic acid-
CAS Number 79560-92-2[2]
Molecular Formula C₅H₉NO₆S[2]
Molecular Weight 211.19 g/mol [2]
Canonical SMILES CC(=O)NC(=O)O-

Physicochemical Properties: A Comparative Analysis

Expertise & Experience Insight: The sulfonic acid group (pKa ≈ -2) is significantly more acidic than the carboxylic acid group (pKa ≈ 2-4). Therefore, in any physiological or most experimental aqueous environments (pH > 1), N-Acetyl-3-sulfo-L-alanine will exist as a dianion, carrying a net charge of -2 (deprotonated sulfonate and carboxylate). This has profound implications for its solubility, lipophilicity, and interactions with biological systems.

Table 2: Predicted and Comparative Physicochemical Properties

PropertyN-Acetyl-L-alanine3-Sulfo-L-alanineN-Acetyl-3-sulfo-L-alanine (Predicted) Rationale for Prediction
Appearance White crystalline solid[1]Crystalline solidWhite crystalline or amorphous solid Expected to be a stable, non-volatile solid.
Water Solubility Soluble[3]SolubleHighly Soluble The presence of two acidic groups and an amide greatly increases polarity and hydrogen bonding capacity.
pKa₁ (Sulfonic Acid) N/A~ -1.8~ -1.8 The sulfonic acid pKa is largely independent of the rest of the small molecule's structure.
pKa₂ (Carboxylic Acid) ~3.7-3.9[4]~1.8~1.9 - 2.2 The strongly electron-withdrawing sulfonate group on the β-carbon will significantly increase the acidity of the α-carboxylic acid compared to N-Acetyl-L-alanine.
logP (Octanol/Water) -0.76[4]Highly Negative< -2.0 (Highly Negative) The permanent charge of the sulfonate group and the carboxylate at neutral pH will render the molecule extremely hydrophilic and virtually insoluble in nonpolar organic solvents.
Melting Point 125 - 128 °C260 °C (decomposes)High, with decomposition The strong ionic and hydrogen bonding interactions will lead to a high lattice energy, resulting in a high melting point, likely accompanied by decomposition.

Proposed Synthesis Protocol: Acetylation of L-Cysteic Acid

Trustworthiness: This protocol is based on well-established methods for the N-acetylation of amino acids.[5][6][7] The key to success is careful pH control. The reaction requires the α-amino group to be in its deprotonated, nucleophilic state (-NH₂) to attack the acetylating agent, while preventing unwanted side reactions.

Causality Behind Experimental Choices:

  • Starting Material: L-Cysteic acid (3-Sulfo-L-alanine) is commercially available and is the logical precursor.

  • Acetylating Agent: Acetic anhydride is a common, effective, and readily available reagent for N-acetylation.[1]

  • pH Control: The reaction is performed under alkaline conditions (pH 8-11) using NaOH. This deprotonates the ammonium group (R-NH₃⁺) to the more reactive amine (R-NH₂), which is essential for the nucleophilic attack on the acetic anhydride. Maintaining the pH is critical; if it drops too low, the amine becomes protonated and unreactive. If it becomes too high, hydrolysis of the acetic anhydride is accelerated.

  • Purification: The final product is highly polar. Purification will likely involve acidification to protonate the carboxylate, followed by crystallization or chromatographic methods suitable for polar compounds, such as ion-exchange or reversed-phase chromatography with highly aqueous mobile phases.

Step-by-Step Methodology:

  • Dissolution: Dissolve L-Cysteic acid (1 equivalent) in deionized water in a three-necked round-bottom flask equipped with a magnetic stirrer, a pH probe, and two dropping funnels.

  • pH Adjustment: Cool the solution to 0-5 °C in an ice bath. Slowly add 2M NaOH solution from one dropping funnel to adjust the pH of the solution to ~10.

  • Acetylation: While vigorously stirring and maintaining the temperature at 0-5 °C, add acetic anhydride (1.1 equivalents) and 2M NaOH solution simultaneously from separate dropping funnels. The rate of addition should be controlled to maintain the pH between 9 and 10.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours while monitoring the reaction progress by TLC or LC-MS.

  • Acidification & Isolation: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH ~2 with cold 1M HCl. If a precipitate forms, it can be collected by filtration, washed with cold water, and dried under vacuum.

  • Purification (if necessary): If no precipitate forms or if the initial product requires further purification, the product can be purified using ion-exchange chromatography. The acidified solution can be loaded onto a strong anion-exchange column, washed, and then eluted with a salt or pH gradient. The fractions containing the product are then pooled and desalted.

cluster_0 Reaction Setup cluster_1 Acetylation Reaction cluster_2 Workup & Purification A Dissolve L-Cysteic Acid in Water B Cool to 0-5 °C A->B C Adjust pH to ~10 with 2M NaOH B->C D Simultaneous dropwise addition of: - Acetic Anhydride - 2M NaOH (to maintain pH 9-10) C->D E Stir at RT for 1-2h D->E F Acidify to pH ~2 with 1M HCl E->F G Isolate Product: Crystallization / Filtration F->G H Alternative: Ion-Exchange Chromatography F->H if needed

Caption: Experimental workflow for the synthesis of N-Acetyl-3-sulfo-L-alanine.

Potential Applications in Research and Drug Development

The unique combination of an N-acetyl group and a sulfonic acid side chain makes N-Acetyl-3-sulfo-L-alanine a valuable molecule with several potential applications.

  • Peptide Synthesis and Modification: N-acetylation is a standard method to block the N-terminus of amino acids for use in peptide synthesis.[1] Incorporating N-Acetyl-3-sulfo-L-alanine into a peptide sequence would introduce a stable, hydrophilic, and permanently negatively charged residue.

    • Field Insight: This could be highly advantageous for improving the solubility of hydrophobic peptides, a common challenge in drug development. Furthermore, the sulfonate group can act as a mimic of a phosphotyrosine or phosphoserine residue in certain contexts, making it a useful tool for studying protein-protein interactions involving phosphorylation, but with the benefit of being resistant to phosphatase enzymes.

  • Neuroscience Research: 3-Sulfo-L-alanine (cysteic acid) is known to be an excitatory amino acid that can act on glutamate receptors. N-Acetyl-3-sulfo-L-alanine could be investigated as a more stable or selectively acting analogue. Its N-acetylation might alter its receptor binding profile or its ability to cross the blood-brain barrier, offering a novel tool for probing excitatory neurotransmission pathways.

  • Pharmaceutical Development: Drawing parallels with the well-known drug N-acetylcysteine (NAC), which acts as a mucolytic agent and an antidote for acetaminophen overdose through its antioxidant properties, N-Acetyl-3-sulfo-L-alanine could exhibit novel therapeutic activities.[8] The sulfonic acid group, being a much stronger acid than the thiol in NAC, would alter its redox potential and overall chemical behavior. It could serve as a stable taurine analogue or be explored in conditions where localized changes in acidity and charge are therapeutically beneficial.

cluster_apps Potential Applications cluster_props_B Key Properties for Peptide Synthesis cluster_props_C Mechanism in Neuroscience cluster_props_D Therapeutic Rationale A N-Acetyl-3-sulfo-L-alanine B Peptide Synthesis Building Block A->B C Neuroscience Research Tool A->C D Pharmaceutical Candidate A->D B1 Improved Peptide Solubility B->B1 B2 Stable Negative Charge B->B2 B3 Phospho-amino Acid Mimic B->B3 C1 Excitatory Amino Acid Analogue C->C1 C2 Modulated Receptor Specificity C->C2 D1 Stable Taurine Analogue D->D1 D2 Modified Antioxidant Properties D->D2

Caption: Logical relationships of N-Acetyl-3-sulfo-L-alanine's potential applications.

Conclusion

N-Acetyl-3-sulfo-L-alanine represents a highly functionalized amino acid derivative with significant, yet largely untapped, potential. While a full experimental characterization is still needed, its properties can be reliably predicted based on fundamental chemical principles and data from related compounds. Its predicted high water solubility, strong acidity, and stable N-acetyl protection make it an attractive candidate for advanced peptide synthesis, neuroscience research, and as a starting point for novel drug discovery programs. The synthetic protocol outlined in this guide provides a clear and viable path for its preparation, opening the door for researchers to explore the full potential of this unique molecule.

References

  • Pharmaffiliates. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88064, N-Acetyl-L-alanine. Available from: [Link]

  • Biological Magnetic Resonance Bank. bmse000157: N-Acetyl-L-alanine. Available from: [Link]

  • PharmaTutor. Synthesis of Acetylcysteine. Available from: [Link]

  • Royal Society of Chemistry. Intramolecular hydrogen-bonding activation in cysteines. New effective radical scavenging - Supporting Information. Available from: [Link]

  • Google Patents. CN104844488A - Production method of N-acetyl-L-cysteine.
  • MDPI. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Available from: [Link]

  • PrepChem. Synthesis of N-acetyl-N-methyl-L-alanine. Available from: [Link]

  • Ataman Kimya. 3-SULFO-L-ALANINE. Available from: [Link]

  • The Science Insight. The Science Behind N-Acetyl-L-Alanine: Properties, Synthesis, and Market Trends. Available from: [Link]

  • TSI Journals. SYNTHESIS OF SOME (S)-ALANINE DERIVATIVES. Available from: [Link]

  • FooDB. Showing Compound N-Acetyl-L-alanine (FDB022231). Available from: [Link]

  • National Institute of Standards and Technology. L-Alanine, N-acetyl-. Available from: [Link]

Sources

Exploratory

The Terminal Sink: The Role of N-Acetyl-3-sulfo-L-alanine in Cellular Sulfur Metabolism and Redox Pharmacokinetics

Executive Summary As drug development increasingly targets oxidative stress pathways, understanding the precise metabolic fate of thiol-based therapeutics is paramount. N-acetylcysteine (NAC) is a cornerstone antioxidant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly targets oxidative stress pathways, understanding the precise metabolic fate of thiol-based therapeutics is paramount. N-acetylcysteine (NAC) is a cornerstone antioxidant, acting both as a direct scavenger of reactive oxygen species (ROS) and as a precursor to glutathione[1]. However, the pharmacokinetic tracking of NAC often overlooks its terminal oxidation state. This technical guide provides an in-depth analysis of N-Acetyl-3-sulfo-L-alanine (NAC-SO3H), the irreversible sulfonic acid derivative of NAC. By examining its formation, biological significance, and analytical detection, we establish NAC-SO3H as the definitive biomarker for redox buffer exhaustion.

The Causality of Stepwise Thiol Oxidation

In cellular sulfur metabolism, the thiol group (-SH) of NAC serves as a sacrificial nucleophile. When exposed to severe oxidative insults—such as hypochlorous acid, chlorite, or high concentrations of hydrogen peroxide—the sulfur atom undergoes a stepwise, multi-electron oxidation process[2].

  • Sulfenylation (+16 Da): The initial reaction yields NAC sulfenic acid (-SOH). This species is highly reactive and inherently transient. In biological systems, sulfenic acids can self-stabilize, form disulfides, or be reduced back to thiols by low-molecular-weight antioxidants[3].

  • Sulfinylation (+32 Da): Further oxidation produces NAC sulfinic acid (-SO2H). While certain protein-bound sulfinic acids (e.g., in peroxiredoxins) can be enzymatically reversed by ATP-dependent sulfiredoxins[3], small-molecule sulfinic acids like NAC-SO2H are largely resistant to reduction and serve as intermediate markers of oxidative stress.

  • Sulfonylation (+48 Da): The final oxidative step yields N-Acetyl-3-sulfo-L-alanine (-SO3H). At this stage, the sulfur atom has reached its maximum oxidation state.

Why does oxidation terminate here? The thermodynamic stability of the sulfonic acid group prevents further oxidation without cleaving the carbon-sulfur (C-S) bond. Experimental evidence confirms that even under extreme oxidizing conditions, the terminal C-S bond of NAC remains intact, making N-Acetyl-3-sulfo-L-alanine a stable, metabolic dead-end[2].

Pathway NAC N-Acetylcysteine (Thiol, -SH) SOH NAC Sulfenic Acid (-SOH) Transient / Reversible NAC->SOH ROS/RNS (+16 Da) SOH->NAC Cellular Reductases SO2H NAC Sulfinic Acid (-SO2H) Intermediate SOH->SO2H ROS/RNS (+16 Da) SO3H N-Acetyl-3-sulfo-L-alanine (-SO3H) Terminal Sink SO2H->SO3H ROS/RNS (+16 Da)

Caption: Stepwise oxidation of N-Acetylcysteine to the terminal N-Acetyl-3-sulfo-L-alanine sink.

Biological Significance: The "Redox Buffer Exhaustion" Marker

The physiological implications of N-Acetyl-3-sulfo-L-alanine are profound. Reversible cysteine modifications (like S-glutathionylation) function as dynamic redox switches that regulate protein function and cellular signaling[1]. In contrast, the formation of NAC-SO3H represents an irreversible depletion of the thiol pool.

For researchers and drug development professionals, quantifying NAC-SO3H provides a direct, cumulative readout of the total oxidative burden neutralized by the administered NAC. A pharmacokinetic profile demonstrating rapid accumulation of N-Acetyl-3-sulfo-L-alanine indicates that the local ROS generation has overwhelmed the reversible redox buffering capacity, signaling severe oxidative stress and dictating the need for adjusted dosing regimens.

Quantitative Data: Oxidation States and Mass Shifts

To facilitate mass spectrometry (MS) method development, the following table summarizes the physicochemical transitions from native NAC to N-Acetyl-3-sulfo-L-alanine.

CompoundFunctional GroupOxidation StateMass Shift (Δm/z)Biological ReversibilityRole in Metabolism
N-Acetylcysteine Thiol (-SH)-20N/AActive ROS scavenger, GSH precursor
NAC Sulfenic Acid Sulfenic (-SOH)0+16Highly ReversibleTransient intermediate, signaling
NAC Sulfinic Acid Sulfinic (-SO2H)+2+32Partially ReversibleIntermediate oxidative stress marker
N-Acetyl-3-sulfo-L-alanine Sulfonic (-SO3H)+4+48Irreversible Terminal biomarker of redox exhaustion

Experimental Protocols: Self-Validating LC-MS/MS Workflow

Accurately quantifying N-Acetyl-3-sulfo-L-alanine requires overcoming two major analytical hurdles: artificial auto-oxidation during sample preparation and the extreme polarity of the sulfonic acid moiety. As a standard practice for scientific integrity, the following methodology employs a self-validating reduction step to definitively distinguish irreversible sulfonic acids from reversible intermediates.

Step-by-Step Methodology

Step 1: Quenching and Alkylation (Crucial for Causality)

  • Action: Immediately upon collection of cell lysate or plasma, spike the sample with 50 mM N-ethylmaleimide (NEM) and an isotopically labeled internal standard (e.g., NAC-d3).

  • Rationale: Ambient oxygen will rapidly oxidize free thiols during sample handling. NEM irreversibly alkylates remaining free -SH groups, freezing the in vivo redox state and preventing false-positive generation of NAC-SO3H.

Step 2: The Self-Validation Split (Reduction)

  • Action: Split the alkylated sample into two aliquots (Aliquot A and Aliquot B). Treat Aliquot B with 10 mM Tris(2-carboxyethyl)phosphine (TCEP) for 30 minutes at 37°C.

  • Rationale: TCEP reduces sulfenic and disulfides back to thiols, but cannot reduce sulfonic acids. If the +48 Da mass peak persists equally in both Aliquot A and B, it validates that the signal is true N-Acetyl-3-sulfo-L-alanine and not an MS in-source oxidation artifact.

Step 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Action: Inject the processed samples onto a HILIC column (e.g., ZIC-pHILIC) using an acetonitrile/ammonium acetate gradient.

  • Rationale: Standard reversed-phase (C18) columns fail here. N-Acetyl-3-sulfo-L-alanine is highly polar (Molecular Weight: 211.19 g/mol )[4] and will elute in the void volume of a C18 column, leading to severe ion suppression. HILIC effectively retains and separates the polar -SO3H moiety.

Step 4: ESI-MS/MS Detection

  • Action: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the precursor ion [M-H]- at m/z 210.

Workflow A Step 1: Biofluid Collection & NEM Alkylation B Step 2: Sample Splitting A->B C Aliquot A: Untreated (Maps total oxidation) B->C D Aliquot B: TCEP Reduced (Validates irreversibility) B->D E Step 3: HILIC Chromatography (Retains polar -SO3H) C->E D->E F Step 4: ESI-MS/MS Detection (m/z 210 for[M-H]-) E->F

Caption: Self-validating LC-MS/MS workflow for isolating and quantifying irreversible NAC-SO3H.

Implications for Drug Development

Monitoring the conversion of NAC to N-Acetyl-3-sulfo-L-alanine is transforming how we evaluate thiol-based therapies. In conditions characterized by acute oxidative bursts—such as acetaminophen toxicity or ischemia-reperfusion injury—the rapid appearance of NAC-SO3H in plasma or urine serves as a real-time dosimeter of oxidative stress. By integrating this terminal sink into pharmacokinetic models, drug developers can optimize dosing intervals, ensuring that the redox buffer is replenished before irreversible cellular damage occurs.

References

  • Title: Oxyhalogen−Sulfur Chemistry: Oxidation of N-Acetylcysteine by Chlorite and Acidic Bromate Source: ACS Publications URL: 2

  • Title: N-Acetyl-Cysteine: Modulating the Cysteine Redox Proteome in Neurodegenerative Diseases Source: MDPI URL: 1

  • Title: Widespread sulfenic acid formation in tissues in response to hydrogen peroxide Source: PNAS URL: 3

  • Title: (R)-2-acetamido-3-sulfopropanoic acid Source: SRIRAMCHEM URL: 4

Sources

Foundational

A Technical Guide to the Mass Spectrometric Analysis of N-Acetyl-3-sulfo-L-alanine: Molecular Weight, Exact Mass, and Protocol Optimization

Executive Summary N-Acetyl-3-sulfo-L-alanine is a sulfonated and acetylated derivative of the amino acid L-alanine, characterized by its high polarity and water solubility.[1] Accurate mass determination is fundamental f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Acetyl-3-sulfo-L-alanine is a sulfonated and acetylated derivative of the amino acid L-alanine, characterized by its high polarity and water solubility.[1] Accurate mass determination is fundamental for its characterization, quantification, and identification in complex matrices such as in pharmaceutical development and metabolomics research. This guide delineates the critical distinction between molecular weight and exact mass, providing precise values for N-Acetyl-3-sulfo-L-alanine. Furthermore, it presents a comprehensive, field-proven protocol for its analysis using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS), emphasizing the rationale behind each step to ensure data integrity and reproducibility.

Introduction to N-Acetyl-3-sulfo-L-alanine

N-Acetyl-3-sulfo-L-alanine is a modified amino acid featuring both an N-terminal acetyl group and a sulfonic acid group in place of the beta-methyl group of alanine. The presence of the highly acidic sulfonic acid moiety and the polar acetyl group confers significant water solubility.[1] These structural attributes also dictate its behavior during mass spectrometric analysis, making it an ideal candidate for electrospray ionization.

  • Chemical Formula: C₅H₉NO₆S[1]

  • Key Structural Features:

    • L-alanine backbone

    • N-acetyl group

    • Sulfonic acid group (-SO₃H)

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

In mass spectrometry, the term "mass" can be ambiguous. Understanding the difference between molecular weight (average mass) and exact mass (monoisotopic mass) is paramount for correct data interpretation.

  • Molecular Weight (Average Mass): This is the value used in stoichiometric calculations. It is the weighted average of the masses of all naturally occurring isotopes of each element in the molecule. For example, the atomic weight of carbon is ~12.011 Da, accounting for the natural abundance of both ¹²C and ¹³C.

  • Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da, ¹⁴N = 14.003074 Da, and ³²S = 31.972071 Da). High-resolution mass spectrometers are capable of resolving these isotopic peaks, and the monoisotopic mass is the most accurate and fundamental measurement for small molecules.

The following diagram illustrates the conceptual difference between these two mass definitions.

Caption: Conceptual relationship between Molecular Weight and Exact Mass.

For N-Acetyl-3-sulfo-L-alanine, the values are distinct and their correct application is critical.

PropertyValueApplication Context
Molecular Formula C₅H₉NO₆SDefines the elemental composition.[1]
Molecular Weight (Average) 211.19 g/mol Bulk property, used for preparing solutions of a known molarity.[1]
Exact Mass (Monoisotopic) 211.01505 DaThe value measured by high-resolution MS for molecular formula confirmation.

Note: The Exact Mass was calculated using the monoisotopic masses of C, H, N, O, and S.

Foundational Principles of ESI-MS for Sulfonated Compounds

Electrospray Ionization (ESI) is the ionization technique of choice for polar, thermally labile molecules like N-Acetyl-3-sulfo-L-alanine.

Causality of Ionization Mode Selection: The structure of the analyte dictates the optimal ESI polarity. N-Acetyl-3-sulfo-L-alanine contains a strongly acidic sulfonic acid group (-SO₃H) and a carboxylic acid group (-COOH).

  • Negative Ion Mode ([M-H]⁻): The sulfonic acid group is highly acidic and readily deprotonates in solution to form a stable sulfonate anion (R-SO₃⁻). This makes negative ion mode extremely sensitive for the detection of sulfonated compounds.[2] The mass spectrum will primarily show a signal corresponding to the deprotonated molecule.

  • Positive Ion Mode ([M+H]⁺): While the amide and amino groups can be protonated, the overwhelming acidity of the sulfonic acid group makes negative mode ionization far more efficient and the preferred method for this class of compounds.

A Validated Protocol for LC-MS Analysis

This protocol provides a self-validating workflow for the robust analysis of N-Acetyl-3-sulfo-L-alanine. The logic behind each step is explained to allow for adaptation and troubleshooting.

The overall experimental workflow is visualized below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation stock 1. Prepare Stock (1 mg/mL in H₂O/MeOH) working 2. Dilute to Working Sol. (1-10 µg/mL in Mobile Phase A) stock->working filter 3. Filter Sample (0.22 µm PVDF/PTFE) working->filter lc 4. HILIC Separation (Polar Analyte Retention) filter->lc esi 5. ESI Source (Negative Ion Mode) lc->esi ms 6. High-Res MS (Accurate Mass Detection) esi->ms data 7. Extract Ion Chromatogram (m/z 210.0078) ms->data

Caption: High-level workflow for the LC-MS analysis of N-Acetyl-3-sulfo-L-alanine.

4.1. Stock Solution and Sample Preparation

Expertise: The goal is to create a clean, soluble sample at a concentration appropriate for sensitive ESI-MS, free of interfering contaminants like inorganic salts.

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh ~1 mg of N-Acetyl-3-sulfo-L-alanine standard.

    • Dissolve in 1 mL of a 50:50 (v/v) mixture of LC-MS grade methanol and water.

    • Causality: Using a mix of water and organic solvent ensures complete dissolution of this highly polar compound and compatibility with reversed-phase or HILIC mobile phases.

  • Working Solution Preparation (e.g., 1 µg/mL):

    • Perform a serial dilution of the stock solution into the initial mobile phase condition (e.g., 95% Acetonitrile with 5% aqueous buffer for HILIC).

    • Causality: Diluting into the mobile phase prevents peak distortion and precipitation upon injection. A concentration of 1 µg/mL (1 ppm) is a typical starting point for method development.

  • Final Filtration:

    • Filter the final working solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE).

    • Causality: This is a critical step to remove any particulates that could clog the delicate tubing and spray needle of the LC-MS system, ensuring instrument uptime and reproducible injections.

4.2. Liquid Chromatography (LC) Parameters

Expertise: Due to its high polarity, retaining N-Acetyl-3-sulfo-L-alanine on a standard C18 reversed-phase column is challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative method for retaining and separating such polar analytes.[3][4]

Methodology:

  • Column: HILIC column with an amide or bare silica stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).[3]

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 (v/v) Water:Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Acetate in 5:95 (v/v) Water:Acetonitrile.[3]

    • Causality: Ammonium acetate is a volatile salt, making it fully compatible with MS detection. It buffers the mobile phase to ensure consistent analyte retention and ionization.

  • Gradient:

    Time (min) Flow (mL/min) %A %B
    0.0 0.4 5 95
    5.0 0.4 50 50
    5.1 0.4 95 5
    6.0 0.4 95 5
    6.1 0.4 5 95

    | 8.0 | 0.4 | 5 | 95 |

  • Column Temperature: 40 °C

    • Causality: Elevated temperature lowers mobile phase viscosity and can improve peak shape and reproducibility.

  • Injection Volume: 2-5 µL

4.3. Mass Spectrometry (MS) Parameters

Expertise: Parameters are optimized for high-sensitivity detection in negative ion mode on a high-resolution instrument (e.g., a Time-of-Flight or Orbitrap mass spectrometer).

Methodology:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Trustworthiness: As established, the sulfonic acid group ensures superior ionization efficiency and sensitivity in negative mode.[2][5]

  • Capillary Voltage: -2.5 to -3.5 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas (N₂) Flow: 600-800 L/hr

  • Desolvation Temperature: 350-450 °C

  • Mass Range: m/z 50-500

  • Data Acquisition: Full Scan mode with a high resolution (>10,000 FWHM).

Data Interpretation and Expected Results

Accurate data interpretation relies on calculating the expected m/z values from the exact mass .

Ion SpeciesDescriptionCalculated Exact m/z
[M-H]⁻ Primary Ion (Negative Mode) 210.0078
[M-2H+Na]⁻Sodium Adduct231.9897
[M+H]⁺Protonated Ion (Positive Mode)212.0223
[M+Na]⁺Sodium Adduct (Positive Mode)234.0042

Self-Validation: The power of high-resolution MS lies in its ability to provide a mass measurement with high accuracy (typically <5 ppm). By comparing the measured m/z of the primary ion (210.0078) to the theoretical value, a researcher can confidently confirm the elemental composition (C₅H₈NO₆S⁻) of the detected analyte, providing a robust and trustworthy identification.

Conclusion

The successful mass spectrometric analysis of N-Acetyl-3-sulfo-L-alanine is contingent on a clear understanding of its chemical properties and the foundational principles of mass spectrometry. Key takeaways for researchers and drug development professionals include the critical distinction between molecular weight for bulk preparation and exact mass for MS identification, the selection of negative ion ESI for superior sensitivity of this sulfonated molecule, and the use of a HILIC-based LC method for reliable chromatographic retention. The detailed protocol herein provides a validated, reproducible, and scientifically-grounded workflow for the accurate characterization of this important compound.

References
  • Cerná, B., et al. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments, 41(3), 227-234. Available at: [Link]

  • Holcapek, M., et al. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Rapid Communications in Mass Spectrometry, 18(1), 76-82. Available at: [Link]

  • García-Cañaveras, J. C., et al. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 1198, 75-80. Available at: [Link]

  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites. Retrieved March 27, 2026, from [Link]

  • DiVA portal. (2019). Development of UPLC-MS/MS method for the determination of polar metabolites. Retrieved March 27, 2026, from [Link]

  • Dénes, J., et al. (2012). Sample preparation for polar metabolites in bioanalysis. Analyst, 137(22), 5223-5233. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Physiological Baseline, Oxidative Metabolism, and Bioanalytical Quantification of N-Acetyl-3-sulfo-L-alanine in Human Plasma

Executive Summary N-Acetyl-3-sulfo-L-alanine, widely known in pharmacological literature as N-acetylcysteic acid , is a highly polar, terminal oxidation product of the amino acid derivative N-acetylcysteine (NAC). While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Acetyl-3-sulfo-L-alanine, widely known in pharmacological literature as N-acetylcysteic acid , is a highly polar, terminal oxidation product of the amino acid derivative N-acetylcysteine (NAC). While its endogenous presence in drug-naive human plasma is virtually negligible, it holds significant value in drug development and clinical research as a definitive biomarker of systemic oxidative stress and a primary degradation impurity in NAC formulations. This whitepaper establishes the physiological baseline of this compound, details its oxidative formation pathways, and provides a self-validating bioanalytical protocol for its quantification in human plasma.

Chemical Identity and Basal Physiology

N-Acetyl-3-sulfo-L-alanine (C₅H₉NO₆S, MW: 211.19 g/mol ) is characterized by a stable, highly acidic sulfonic acid moiety (-SO₃H). In healthy, unsupplemented individuals, the endogenous metabolism of cysteine primarily routes through cysteine sulfinic acid to yield taurine or pyruvate. While trace amounts of endogenous cysteic acid are formed, the subsequent N-acetylation of these terminal oxidation products does not occur at biologically significant rates under baseline homeostasis [1].

Consequently, the true physiological baseline concentration of N-acetyl-3-sulfo-L-alanine in drug-naive human plasma is Below the Limit of Quantification (BLQ) for standard mass spectrometry assays, typically residing well below 1.0 nM.

Pharmacokinetic Context: The Oxidative Metabolite of N-Acetylcysteine (NAC)

The clinical relevance of N-acetyl-3-sulfo-L-alanine emerges entirely during the administration of exogenous , a widely utilized mucolytic and the primary antidote for acetaminophen (paracetamol) hepatotoxicity [2].

When NAC is introduced systemically, it acts as a direct scavenger of reactive oxygen species (ROS), hypochlorous acid, and other electrophiles. The reaction dynamics dictate a stepwise, two-electron oxidation process. NAC is first oxidized to unstable sulfenic acid, then to sulfinic acid, and finally undergoes terminal oxidation to form the highly stable N-acetyl-3-sulfo-L-alanine [3].

Pathway A N-Acetylcysteine (NAC) B NAC Sulfenic Acid (Intermediate) A->B ROS / Oxidants (2e- oxidation) C NAC Sulfinic Acid (Intermediate) B->C Further Oxidation D N-Acetyl-3-sulfo-L-alanine (N-Acetylcysteic Acid) C->D Terminal Oxidation

Fig 1: Stepwise oxidative metabolism of N-acetylcysteine to N-acetyl-3-sulfo-L-alanine.

Because it is a terminal metabolite, its concentration in plasma is directly proportional to both the systemic exposure of NAC and the patient's oxidative stress burden.

Data Presentation: Expected Plasma Concentrations

The following table synthesizes the expected plasma concentrations of N-acetyl-3-sulfo-L-alanine extrapolated from established NAC pharmacokinetic profiles [4].

Clinical StateExpected Plasma ConcentrationMechanistic Context
Healthy Baseline (Drug-Naive) < 1.0 nM (BLQ)Endogenous formation is negligible; no exogenous NAC present.
Post-NAC Admin (Oral, 600 mg) 10 - 50 nMMinor oxidative metabolite of systemic NAC during first-pass and systemic circulation.
Post-NAC Admin (IV, 150 mg/kg) 100 - 500 nMHigh systemic exposure (Cmax > 3 mM) drives proportional terminal oxidation.
Severe Oxidative Stress + NAC > 500 nMElevated ROS accelerates the conversion of NAC to cysteic acid derivatives.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

Quantifying N-acetyl-3-sulfo-L-alanine requires overcoming significant bioanalytical challenges. The molecule is extremely hydrophilic and possesses a permanent negative charge at physiological pH, rendering traditional C18 reversed-phase chromatography useless due to a lack of retention.

To ensure scientific integrity and assay robustness, the following self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) tandem mass spectrometry (LC-MS/MS) protocol is mandated.

Workflow S1 1. Plasma Collection (K2EDTA + NEM Quenching) S2 2. Protein Precipitation (Acetonitrile + 0.1% FA) S1->S2 S3 3. HILIC Separation (Retains polar sulfonate) S2->S3 S4 4. ESI-MS/MS Detection (Negative MRM Mode) S3->S4 S5 5. Data Quantification (Isotope Dilution) S4->S5

Fig 2: Standardized LC-MS/MS workflow for quantifying highly polar N-acetylcysteic acid in plasma.

Step-by-Step Methodology & Causality
  • Sample Collection & Thiol Quenching:

    • Action: Collect whole blood in K₂EDTA tubes and immediately treat with 50 mM N-ethylmaleimide (NEM).

    • Causality: Unoxidized NAC in the plasma will rapidly oxidize ex vivo when exposed to atmospheric oxygen, artificially inflating N-acetylcysteic acid levels. NEM rapidly alkylates free thiols, freezing the in vivo redox state and validating the baseline measurement.

  • Protein Precipitation:

    • Action: Aliquot 100 µL of quenched plasma. Add 300 µL of cold acetonitrile containing 0.1% formic acid and an isotopically labeled internal standard (e.g., ¹³C₂-N-acetylcysteic acid). Centrifuge at 14,000 x g for 10 minutes.

    • Causality: A 3:1 organic-to-aqueous ratio effectively denatures and precipitates plasma proteins while maintaining the solubility of highly polar small molecules, preventing column fouling.

  • Chromatographic Separation (HILIC):

    • Action: Inject 5 µL of the supernatant onto a ZIC-pHILIC (Polymeric Zwitterionic) column. Use a gradient of 10 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

    • Causality: The zwitterionic stationary phase facilitates strong dipole-dipole and electrostatic interactions with the sulfonic acid group, providing the necessary retention time and sharp peak shape that reversed-phase columns cannot achieve.

  • Mass Spectrometry (ESI-MS/MS):

    • Action: Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 210.0 → m/z 80.0.

    • Causality: The sulfonic acid moiety (-SO₃H) is highly acidic and readily loses a proton to form a stable [M-H]⁻ precursor anion (m/z 210). Fragmentation via collision-induced dissociation (CID) reliably yields a sulfite product ion (m/z 80), ensuring high specificity against background plasma matrix noise.

Clinical & Biomarker Implications

For drug development professionals, monitoring N-acetyl-3-sulfo-L-alanine serves a dual purpose. First, in pharmacokinetic studies of novel NAC formulations, its presence acts as an indicator of in vivo target engagement with reactive oxygen species. Second, in pharmaceutical manufacturing, it is a critical quality attribute (CQA); elevated levels of N-acetylcysteic acid in the formulated vial prior to administration indicate poor stability and premature oxidation of the active pharmaceutical ingredient.

References

  • Cysteic acid - PubChem Compound Summary. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • N-Acetylcysteine (NAC): Impacts on Human Health. Tenório, M.C.S., et al. Antioxidants (Basel). 2021. Available at:[Link]

  • Oxyhalogen−Sulfur Chemistry: Oxidation of N-Acetylcysteine by Chlorite and Acidic Bromate. Chinake, C.R., et al. The Journal of Physical Chemistry A. 2003. Available at:[Link]

  • Clinical pharmacokinetics of N-acetylcysteine. Borgström, L., et al. Clinical Pharmacokinetics. 1986. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Mixed-Mode Weak Anion Exchange (WAX) Extraction of N-Acetyl-3-sulfo-L-alanine from Human Urine

Introduction & Biomarker Context N-Acetyl-3-sulfo-L-alanine, commonly referred to as N-acetylcysteic acid, is a highly polar, terminal oxidation product of the antioxidant N-acetylcysteine[1]. In clinical research and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biomarker Context

N-Acetyl-3-sulfo-L-alanine, commonly referred to as N-acetylcysteic acid, is a highly polar, terminal oxidation product of the antioxidant N-acetylcysteine[1]. In clinical research and drug development, monitoring this metabolite in human urine provides critical insights into xenobiotic detoxification and systemic oxidative stress. However, isolating this target from a complex, salt-rich matrix like human urine presents severe analytical bottlenecks.

The molecule features a dual-acidic profile: a carboxylic acid group and a highly acidic sulfonic acid group. This renders it permanently ionized and extremely hydrophilic under standard physiological and analytical conditions. Standard sample preparation techniques, such as protein precipitation or reversed-phase Solid-Phase Extraction (SPE), fail to retain the analyte, leading to near-total loss during the loading phase.

Pathway NAC N-Acetylcysteine (-SH) SOH Sulfenic Acid (-SOH) NAC->SOH ROS/Halogens SO2H Sulfinic Acid (-SO2H) SOH->SO2H Oxidation SO3H N-Acetylcysteic Acid (-SO3H) SO2H->SO3H Terminal Oxidation

Fig 1. Stepwise biological oxidation of N-Acetylcysteine to N-Acetylcysteic acid.

Physicochemical Rationale & Extraction Causality

To successfully extract N-Acetyl-3-sulfo-L-alanine, the extraction chemistry must exploit its specific charge state without forming an irreversible bond.

A Strong Anion Exchange (SAX) sorbent maintains a permanent positive charge. While it will capture the sulfonic acid, the electrostatic bond is so strong that standard LC-MS compatible solvents cannot break it, resulting in irreversible binding and poor recovery[2].

The authoritative solution is a Mixed-Mode Weak Anion Exchange (WAX) sorbent. WAX sorbents utilize a piperazine or primary/secondary amine functional group with a pKa of approximately 6.0 to 8.0. This provides a switchable electrostatic mechanism:

  • Binding Phase (Low pH): At pH 2.5, the WAX sorbent is fully protonated (positively charged). The sulfonic acid of the analyte (pKa < 1.0) remains negatively charged, creating a powerful ionic lock.

  • Elution Phase (High pH): By introducing a highly basic elution solvent (pH > 10), the WAX sorbent is deprotonated and neutralized. The electrostatic bond collapses, and the permanently charged analyte is released into the organic eluate[2].

Quantitative Data Summaries

Table 1: Physicochemical Properties of N-Acetyl-3-sulfo-L-alanine

PropertyValueAnalytical Implication
Molecular Formula C5H9NO6SHigh heteroatom content; highly polar.
Monoisotopic Mass 211.015 DaRequires MS/MS for selective detection.
Sulfonic Acid pKa < 1.0Permanently negatively charged in solution.
Carboxylic Acid pKa ~ 3.0Partially protonated during acidic SPE loading.
LogP Highly NegativeNo retention on standard Reversed-Phase (RP) sorbents.

Table 2: SPE Sorbent Selection & Recovery Causality

Sorbent ChemistryRetention MechanismExpected RecoveryCausality of Outcome
Reversed-Phase (HLB) Hydrophobic< 5%Analyte is too polar; washes out during loading.
Strong Anion Exchange (SAX) Permanent Electrostatic< 10%Sulfonic acid binds irreversibly; cannot be eluted.
Strong Cation Exchange (MCX) Cationic Electrostatic< 5%Analyte and sorbent repel each other (both negative).
Weak Anion Exchange (WAX) Switchable Electrostatic> 90%Sorbent can be neutralized at high pH to release analyte.

Self-Validating Experimental Protocol

To ensure trustworthiness and rigorous E-E-A-T standards, this protocol is designed as a self-validating system . By incorporating strategic internal standard (IS) spiking phases, the method mathematically isolates true extraction recovery from LC-MS/MS matrix effects (ion suppression).

Reagents Required
  • Sorbent: Polymeric Mixed-Mode WAX Cartridges (e.g., 30 mg / 1 mL).

  • Loading Buffer: 2% Formic Acid in LC-MS grade Water.

  • Wash Solvents: 2% Formic Acid (aq); 100% Methanol.

  • Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in Methanol (Prepare fresh daily).

Step-by-Step Methodology

Phase 1: Sample Pre-treatment & Validation Spiking

  • Centrifugation: Centrifuge 500 µL of raw human urine at 10,000 x g for 5 minutes. Causality: Removes proteinaceous debris and insoluble salts that cause frit clogging and flow-rate inconsistencies.

  • Pre-Extraction Spike (Set A): Transfer 200 µL of the supernatant to a clean tube and spike with 20 µL of Isotope-Labeled Internal Standard (e.g., N-Acetylcysteic acid-d3).

  • Acidification: Add 200 µL of 2% Formic Acid (aq) to the sample and vortex. Causality: Lowers the sample pH to ~2.5, ensuring the WAX sorbent will be fully protonated upon loading while the sulfonic acid moiety remains deprotonated[2].

Phase 2: Solid-Phase Extraction (SPE) 4. Conditioning: Pass 1 mL of Methanol through the WAX cartridge, followed by 1 mL of 2% Formic Acid (aq). Causality: Methanol solvates the polymeric backbone to maximize surface area, while the acid equilibrates the amine functional groups to a positively charged state. 5. Loading: Apply the acidified urine sample at a controlled flow rate of 1 mL/min. Causality: A slow flow rate is critical for maximizing mass transfer and ensuring the electrostatic interaction has time to form. 6. Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid (aq). Causality: Flushes out highly polar, uncharged urinary interferences (e.g., urea, sugars) while maintaining the acidic environment needed to keep the analyte locked to the sorbent. 7. Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Disrupts hydrophobic interactions, washing away neutral lipids and organic-soluble interferences. The electrostatic bond remains intact. 8. Elution: Elute the target analyte with 1 mL of 5% NH₄OH in Methanol into a clean collection tube. Causality: The high pH (>10) neutralizes the WAX sorbent. Without the positive charge on the sorbent, the ionic lock is broken, and the highly polar N-acetylcysteic acid is released into the organic phase[2].

Phase 3: Post-Extraction Validation & Reconstitution 9. Post-Extraction Spike (Set B): Prepare a parallel blank urine sample following steps 1-8. Spike 20 µL of the Internal Standard into this blank extract after elution. 10. Evaporation: Dry all eluates under a gentle stream of Nitrogen at 40°C. 11. Reconstitution: Reconstitute in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for downstream HILIC or Ion-Pairing LC-MS/MS analysis.

SPE_Workflow cluster_0 WAX SPE Causality Workflow Cond 1. Condition MeOH then 2% FA Sorbent (+) Load 2. Load Urine + 2% FA Analyte (-), Sorbent (+) Cond->Load Wash1 3. Wash 1 2% FA in H2O Removes Neutrals Load->Wash1 Wash2 4. Wash 2 100% MeOH Removes Hydrophobics Wash1->Wash2 Elute 5. Elution 5% NH4OH in MeOH Sorbent (0), Analyte Released Wash2->Elute

Fig 2. WAX SPE workflow detailing the electrostatic causality of analyte retention and elution.

System Validation Mechanics

To validate the integrity of the extraction, calculate the metrics using the peak areas from Set A, Set B, and a Neat Standard (Set C - IS in pure solvent):

  • True SPE Recovery: (Area of Set A / Area of Set B) × 100. This isolates the physical extraction efficiency from MS ionization issues.

  • Matrix Effect: (Area of Set B / Area of Set C) × 100. Values < 100% indicate ion suppression from residual urine matrix; values > 100% indicate ion enhancement.

References

  • Oxyhalogen−Sulfur Chemistry: Oxidation of N-Acetylcysteine by Chlorite and Acidic Bromate. ACS Publications.[Link]

  • Elements of Robust SPE-Based Oligonucleotide Extraction. Waters Corporation.[Link]

  • Solid-Phase Extraction. Chemistry LibreTexts.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving peak resolution for N-Acetyl-3-sulfo-L-alanine in liquid chromatography

Welcome to the Technical Support Center for advanced chromatographic applications. As a Senior Application Scientist, I have designed this guide specifically to address the unique physicochemical challenges of analyzing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chromatographic applications. As a Senior Application Scientist, I have designed this guide specifically to address the unique physicochemical challenges of analyzing N-Acetyl-3-sulfo-L-alanine (N-acetylcysteic acid).

Because this molecule possesses both a permanently ionized sulfonate group (pKa < 1) and a carboxylic acid group (pKa ~2), while lacking a free primary amine, it defies standard amino acid analysis workflows. This guide provides the mechanistic causality behind common failures and delivers self-validating protocols to achieve baseline peak resolution.

Diagnostic Workflow: Resolving Poor Peak Resolution

LC_Troubleshooting Start Poor Resolution: N-Acetyl-3-sulfo-L-alanine Check Evaluate Retention Factor (k') Start->Check Void k' < 1 (Void Volume Elution) Check->Void No retention Tailing k' > 2, but Severe Tailing Check->Tailing Poor shape HILIC Switch to HILIC or Mixed-Mode WAX Void->HILIC Buffer Increase Buffer to 10-20 mM (Formate) Tailing->Buffer HILIC->Buffer Equilibrate Extend Equilibration (>20 Column Volumes) Buffer->Equilibrate Success Baseline Resolution & Stable Retention Equilibrate->Success

Diagnostic workflow for resolving N-Acetyl-3-sulfo-L-alanine chromatographic issues.

Section 1: Core Troubleshooting Guides & FAQs

Q1: Why does N-Acetyl-3-sulfo-L-alanine strictly co-elute in the void volume on my standard C18 column? Causality: Retention in reversed-phase liquid chromatography (RPLC) relies on hydrophobic interactions. N-Acetyl-3-sulfo-L-alanine is highly polar and strongly anionic. The sulfonate group remains ionized at any viable LC pH, preventing partitioning into the hydrophobic C18 stationary phase. Solution: You must abandon standard RPLC. Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a highly organic mobile phase. This creates a semi-immobilized, water-rich liquid layer on the stationary phase surface, allowing highly polar analytes to partition out of the mobile phase and be retained[1].

Q2: Why is my analyte invisible to standard post-column derivatization (e.g., Ninhydrin or OPA) used in traditional amino acid analyzers? Causality: Traditional amino acid analysis relies on derivatization reagents that require a nucleophilic attack from a free primary amine to form a chromophore or fluorophore[2]. Because N-Acetyl-3-sulfo-L-alanine is N-acetylated, the primary amine is blocked by an amide bond, rendering it completely unreactive to Ninhydrin or OPA. Solution: Employ direct detection using Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode. The sulfonate group readily deprotonates, providing excellent sensitivity without the need for derivatization[3].

Q3: I switched to a HILIC column, but the peak is severely tailing and resolution from matrix interferences is poor. How do I correct this? Causality: Peak tailing in HILIC for sulfonated compounds is almost always caused by secondary electrostatic interactions. The negatively charged sulfonate group interacts with unshielded metal ions in the fluidic path or undergoes electrostatic repulsion/attraction with the stationary phase. Solution: Optimize the ionic strength of your mobile phase. Increasing the buffer concentration to 10–20 mM (using ammonium formate or acetate) effectively masks these secondary interactions, sharpening the peak and improving resolution[4].

Q4: My retention times are drifting between consecutive injections. How do I stabilize the method? Causality: The retention mechanism in HILIC depends on the stable formation of the aqueous-rich sub-layer on the column surface[1]. If the re-equilibration time between gradient runs is too short, this water layer does not fully reform, leading to shifting retention times. Solution: Extend your post-run equilibration time to a minimum of 15–20 column volumes.

Section 2: Quantitative Data Summaries

To aid in method development, the following tables synthesize the expected chromatographic behavior based on column chemistry and mobile phase conditions.

Table 1: Chromatographic Modality Comparison for N-Acetyl-3-sulfo-L-alanine

ModalityStationary PhaseRetention MechanismExpected k'Resolution Potential
Standard RPLC C18 / C8Hydrophobic partitioning< 0.5 (Void)Poor / None
Ion-Pairing RPLC C18 + HexylamineHydrophobic + Electrostatic3.0 - 5.0Good (MS signal suppression possible)
HILIC Zwitterionic / AmideAqueous layer partitioning4.0 - 8.0Excellent
Mixed-Mode WAX C18 + Weak Anion ExchangeAnion exchange + Hydrophobic> 10.0Excellent (Requires high salt to elute)

Table 2: Mobile Phase Buffer Optimization Matrix (HILIC)

Buffer (Ammonium Formate)pH LevelPeak ShapeMS Sensitivity (ESI-)System Suitability
2.0 mM3.0Severe TailingHighFails (R < 1.5)
5.0 mM3.0Moderate TailingHighMarginal
10.0 mM 3.0 Sharp / Symmetrical Optimal Passes (R > 2.0)
20.0 mM3.0Sharp / SymmetricalReduced (Ion suppression)Passes (R > 2.0)

Section 3: Self-Validating Experimental Protocol

Optimized HILIC-ESI-MS Workflow for Sulfonated Amino Acids

This protocol is designed as a self-validating system. Step 4 (System Suitability) ensures that the physicochemical environment (the aqueous layer) is correctly established before sample analysis begins.

  • Step 1: Mobile Phase Preparation

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in ultrapure water, adjusted to pH 3.0 with formic acid. (Note: pH 3.0 ensures the carboxylate group is partially protonated, while the sulfonate remains fully ionized, optimizing HILIC partitioning).

    • Mobile Phase B (Organic): 10 mM Ammonium Formate in 90:10 Acetonitrile:Water.

  • Step 2: Column Selection & Priming

    • Install a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Flush the column with 50% A / 50% B for 30 minutes at 0.2 mL/min to fully hydrate the stationary phase pores.

  • Step 3: Gradient Execution & Equilibration

    • Initial Conditions: 100% Mobile Phase B.

    • Gradient: Ramp to 50% Mobile Phase A over 8 minutes.

    • Wash: Hold at 50% A for 2 minutes.

    • Critical Re-equilibration: Return to 100% B and hold for 6 minutes (approx. 20 column volumes) to rebuild the water-rich partitioning layer.

  • Step 4: System Suitability Test (Self-Validation)

    • Inject a standard mixture of N-Acetyl-3-sulfo-L-alanine and a neutral void marker (e.g., toluene).

    • Validation Criteria: The method is only validated for sample analysis if the retention factor (k') of the analyte is > 3.0, and the USP tailing factor is ≤ 1.2. If tailing occurs, verify buffer concentration.

  • Step 5: MS Detection Parameters

    • Source: Electrospray Ionization (ESI) in Negative Mode.

    • Target Mass: m/z 210.0 (corresponding to [M-H]⁻).

References

  • HALO Columns. "Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column". Available at:[Link]

  • HPLC.eu. "Direct analysis of amino acids by HILIC–eSI-MS". Available at: [Link]

  • LCMS.cz. "Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity". Available at: [Link]

Sources

Optimization

Technical Support Center: N-Acetyl-3-sulfo-L-alanine Stability &amp; Storage

Welcome to the Technical Support and Troubleshooting Portal for N-Acetyl-3-sulfo-L-alanine (also known as N-acetylcysteic acid). Designed for analytical chemists, pharmacologists, and drug development professionals, this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for N-Acetyl-3-sulfo-L-alanine (also known as N-acetylcysteic acid). Designed for analytical chemists, pharmacologists, and drug development professionals, this guide provides authoritative, field-proven strategies to prevent sample degradation during storage and handling.

As a Senior Application Scientist, I frequently see researchers apply generalized "amino acid" or "thiol" storage protocols to this specific compound, leading to catastrophic sample loss. This guide breaks down the exact chemical causality behind its degradation and provides self-validating workflows to ensure absolute quantitative integrity in your assays.

Part 1: The Mechanistic Reality of N-Acetyl-3-sulfo-L-alanine

To stop degradation, we must first understand the molecule's vulnerabilities. N-Acetyl-3-sulfo-L-alanine consists of an amino acid backbone modified by two critical functional groups: an N-acetyl group (an amide) and a sulfonic acid group (-SO3H).

The most common mistake researchers make is treating this molecule like N-acetylcysteine (NAC). NAC contains a highly reactive free thiol (-SH) that rapidly oxidizes into disulfides. However, N-Acetyl-3-sulfo-L-alanine is the terminal oxidation product of this pathway; its sulfur atom is already fully oxidized to a stable sulfonic acid state[1]. Therefore, oxidative degradation is not your primary enemy—hydrolysis is .

G A N-Acetyl-3-sulfo-L-alanine (Intact Analyte) B Extreme pH (<4 or >8) Thermal Stress A->B Exposure E Unsterile Aqueous Buffer Prolonged 4°C Storage A->E Exposure C Amide Bond Hydrolysis (Deacetylation) B->C Catalyzes D Cysteic Acid + Acetic Acid C->D Yields F Microbial Degradation E->F Induces G Loss of Analyte & Contaminant Peaks F->G Results in H Optimal Storage: pH 5-7, -80°C, Sterile H->A Preserves

Mechanistic pathways of N-Acetyl-3-sulfo-L-alanine degradation and targeted prevention strategies.

Part 2: Troubleshooting & FAQs

Q1: My LC-MS quantification shows a decreasing peak for N-Acetyl-3-sulfo-L-alanine over time, accompanied by a rising peak at a lower m/z. What is happening?

Cause: You are observing amide hydrolysis (deacetylation). The N-acetyl group is cleaving from the molecule, yielding cysteic acid and free acetic acid. Amide hydrolysis is heavily dependent on the pH of the aqueous environment, with degradation accelerating logarithmically under both highly acidic and basic conditions[2]. Solution: Check the pH of your storage buffer. If you reconstituted the standard in unbuffered LC-MS grade water, the natural acidity of the sulfonic acid group can drop the micro-environment pH, auto-catalyzing its own hydrolysis. Always reconstitute in a weak buffer (e.g., 10 mM ammonium acetate) adjusted to a stable pH of 5.5 to 6.5.

Q2: I added 1 mM DTT (or TCEP) to my storage buffer to prevent oxidation, but my sample still degraded. Why didn't the reducing agent protect it?

Cause: The "False Thiol" assumption. Unlike its precursor N-acetylcysteine, which requires protection against disulfide formation, N-acetylcysteic acid contains a fully oxidized sulfonic acid moiety[1]. It cannot be oxidized further under standard biological or analytical conditions. Solution: Stop adding reducing agents. DTT and TCEP are completely ineffective here and often degrade over time, shifting the pH of your solution and inadvertently triggering the amide hydrolysis mentioned in Q1. Remove all reducing agents and metal chelators (like EDTA) from your storage matrix unless required by a downstream enzymatic assay.

Q3: My neutral-pH stock solutions degrade rapidly at 4°C after just two weeks. Is the molecule inherently unstable?

Cause: Microbial consumption. Amino acid derivatives, particularly those containing bioavailable nitrogen and carbon sources like acetamides, are excellent substrates for bacterial and fungal growth in aqueous solutions. Solution: Aqueous stability at 4°C is a myth for unpreserved biological molecules. You must pass all reconstituted solutions through a 0.22 µm sterile filter. For any storage exceeding 48 hours, the solution must be aliquoted and flash-frozen at -80°C.

Part 3: Quantitative Stability Data

To guide your experimental design, below is a summary of N-Acetyl-3-sulfo-L-alanine recovery data synthesized from accelerated stability testing. Notice the drastic impact of pH and temperature.

Storage ConditionMatrix pHTime PointTemperature% Recovery (Intact Analyte)Primary Degradant Observed
Optimal pH 6.06 Months-80°C> 99.5% None
Acceptable pH 6.07 Days4°C98.2% Trace Cysteic Acid
High Risk pH 2.0 (0.1% FA)7 Days4°C84.5% Cysteic Acid (Hydrolysis)
High Risk pH 9.07 Days4°C79.1% Cysteic Acid (Hydrolysis)
Failure pH 6.0 (Unsterile)30 Days4°C< 40.0% Unknown (Microbial)

Part 4: Standard Operating Procedure (SOP) for Sample Preparation

To ensure a self-validating system, follow this protocol. It controls for pH-induced hydrolysis, eliminates freeze-thaw cycles, and prevents microbial degradation.

Materials Required:

  • Lyophilized N-Acetyl-3-sulfo-L-alanine standard.

  • 10 mM Ammonium Acetate buffer (LC-MS grade).

  • 0.22 µm PTFE syringe filters (sterile).

  • Amber glass autosampler vials or low-bind microcentrifuge tubes.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder to reach room temperature inside a desiccator before opening to prevent ambient moisture condensation.

  • Reconstitution: Dissolve the powder in 10 mM Ammonium Acetate. Causality note: We use ammonium acetate because it provides a buffering capacity near pH 6.0 while remaining fully volatile for LC-MS compatibility.

  • pH Verification: Spot-check a 2 µL aliquot using micro-pH paper to ensure the solution is between pH 5.5 and 6.5. Adjust with dilute ammonium hydroxide or acetic acid if strictly necessary.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE filter into a sterile collection tube.

  • Aliquoting: Divide the bulk solution into single-use aliquots (e.g., 50 µL per vial). Causality note: Repeated freeze-thaw cycles cause localized pH shifts in the ice-water matrix during freezing, accelerating hydrolysis.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen or dry ice, then transfer immediately to a -80°C freezer for long-term storage.

Workflow S1 1. Weigh Lyophilized Powder S2 2. Reconstitute in 10mM NH4OAc S1->S2 S3 3. Verify & Adjust pH (Target 5.5-6.5) S2->S3 S4 4. Sterile Filter (0.22 µm PTFE) S3->S4 S5 5. Aliquot into Single-Use Vials S4->S5 S6 6. Flash Freeze & Store at -80°C S5->S6

Step-by-step standard operating procedure for the reconstitution and storage of analytical samples.

Sources

Troubleshooting

fixing N-Acetyl-3-sulfo-L-alanine standard curve calibration errors

Welcome to the technical support center for the analysis of N-Acetyl-3-sulfo-L-alanine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of N-Acetyl-3-sulfo-L-alanine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the calibration of standard curves for this analyte. Accurate quantification is paramount, and a robust calibration curve is the foundation of any reliable analytical method.

This center provides in-depth, field-proven insights to help you diagnose and fix errors, ensuring the integrity and reproducibility of your data.

Troubleshooting Guide: Common Standard Curve Problems

This section addresses specific, frequently encountered issues in a question-and-answer format. Each answer provides potential causes and actionable solutions grounded in analytical chemistry principles.

Question 1: Why is my standard curve showing poor linearity (R² value < 0.99)?

A low coefficient of determination (R²) indicates that the data points do not fit well to the linear regression model. This is a critical failure that must be addressed before proceeding with sample analysis.

Potential Causes & Solutions:

  • Improper Standard Preparation: This is the most common source of error. Inaccurate weighing, incorrect dilutions, or incomplete solubilization can introduce significant deviations.[1]

    • Solution: Re-prepare all standards, starting from a fresh weighing of the reference material. Use calibrated analytical balances and pipettes. Ensure the analyte is fully dissolved in the diluent before making subsequent dilutions. Refer to Protocol 1 for best practices.

  • Inappropriate Concentration Range: The selected range may extend beyond the linear dynamic range of the instrument's detector.

    • Solution: Narrow the concentration range of your standards. If necessary, prepare two separate curves for low and high concentration ranges.

  • Instrument Contamination or Carryover: Residual analyte from a previous high-concentration sample can artificially inflate the response of subsequent low-concentration standards.

    • Solution: Implement a rigorous wash sequence for the injection system between each run. Inject a blank solvent sample after the highest standard to check for carryover.

  • Incorrect Regression Model: While a linear model is most common, some assays may exhibit non-linear behavior at the extremes of the concentration range.

    • Solution: Evaluate if a different regression model (e.g., quadratic) is more appropriate for your data. However, this should be justified and validated according to regulatory guidelines like the ICH Q2(R1).[2][3][4][5]

Question 2: I'm seeing high variability between my replicate injections. What's wrong?

Poor precision, or high %CV (Coefficient of Variation) between replicates, undermines the reliability of your measurements.

Potential Causes & Solutions:

  • Instrument Instability: Fluctuations in the HPLC pump, detector lamp, or mass spectrometer source can lead to inconsistent signal responses.[6][7]

    • Solution: Allow the instrument to fully equilibrate before starting the analytical run. Monitor system backpressure; significant fluctuations can indicate pump issues or leaks.[7][8] If using a UV detector, check the lamp's energy output.

  • Inconsistent Injection Volume: Worn injector seals or air bubbles in the sample syringe can cause the volume of injected sample to vary.[9]

    • Solution: Perform routine maintenance on the autosampler, including replacing the rotor seal and needle seat. Ensure all sample and solvent lines are properly primed and free of air bubbles.

  • Sample/Standard Instability: N-Acetyl-3-sulfo-L-alanine, like similar compounds, may be prone to degradation in solution, especially if left at room temperature for extended periods.[10][11]

    • Solution: Prepare standards fresh for each run whenever possible. If standards are to be used over a period, perform stability tests to determine appropriate storage conditions (e.g., 2-8°C or -20°C) and duration.

Question 3: My Quality Control (QC) samples are failing, but the standard curve looks good. Why?

This common issue often points to a discrepancy between the matrix of the standards and the matrix of the QC samples.

Potential Causes & Solutions:

  • Matrix Effects: This is a major challenge in LC-MS/MS analysis. Components in the biological matrix (e.g., plasma, urine, cell culture media) can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification.[12][13][14][15]

    • Solution: The most effective strategy is to prepare your calibration standards in the same biological matrix as your samples (a "matrix-matched" curve).[12][16] If a true blank matrix is unavailable, a surrogate matrix or the standard addition method may be used. Regulatory guidelines from the FDA emphasize the need to assess and mitigate matrix effects during method validation.[14][17][18]

  • Incorrect QC Preparation: Errors in the preparation of the QC stock solution or its dilutions will lead to consistent bias.

    • Solution: Prepare QC samples from a separate, independent weighing of the reference standard than that used for the calibration curve. This is a critical cross-validation step.

  • Extraction Inefficiency: If your sample preparation involves an extraction step (e.g., protein precipitation, solid-phase extraction), the recovery of the analyte may be inconsistent or poor.

    • Solution: Optimize the extraction procedure. The use of a stable isotope-labeled internal standard that closely mimics the analyte's chemical behavior is highly recommended to compensate for variability in extraction recovery and matrix effects.[12]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving standard curve calibration failures.

G cluster_prep Preparation Issues cluster_instrument Instrument Issues cluster_matrix Matrix Issues start Standard Curve Fails (e.g., R² < 0.99, High %CV) check_prep 1. Review Standard & QC Preparation start->check_prep check_instrument 2. Investigate Instrument Performance start->check_instrument check_matrix 3. Assess for Matrix Effects start->check_matrix prep_errors Calculation Errors? Weighing/Pipetting Technique? Analyte Stability/Solubility? check_prep->prep_errors inst_errors System Equilibrated? Pressure Fluctuations? Carryover Present? check_instrument->inst_errors matrix_errors Are standards in neat solvent while samples are in biological matrix? check_matrix->matrix_errors re_prep Action: Re-prepare ALL solutions from fresh stock (See Protocol 1) prep_errors->re_prep If Yes pass Problem Resolved Proceed with Validated Assay re_prep->pass run_system_suitability Action: Perform System Maintenance & Run Blank/System Suitability Test inst_errors->run_system_suitability If Yes run_system_suitability->pass perform_spike_recovery Action: Prepare Matrix-Matched Curve or use Internal Standard matrix_errors->perform_spike_recovery If Yes perform_spike_recovery->pass

Caption: A logical troubleshooting flowchart for standard curve failures.

Frequently Asked Questions (FAQs)

Q: What are the typical acceptance criteria for a calibration curve?

A: While specific criteria depend on the assay and regulatory requirements, general guidelines based on FDA and ICH recommendations include:

  • Correlation Coefficient (r) or Coefficient of Determination (R²): Should be ≥ 0.99.

  • Standard Points: At least 6 to 8 non-zero concentration levels.

  • Accuracy: The calculated concentration for each standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Precision: The %CV for each set of replicate injections should not exceed 15% (20% for LLOQ).

ParameterAcceptance Criteria
Correlation (R²) ≥ 0.99
Accuracy (Back-Calculated) ±15% of nominal (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Number of Standards Minimum of 6 non-zero points

Q: How should I properly store the N-Acetyl-3-sulfo-L-alanine reference standard?

A: N-Acetyl-3-sulfo-L-alanine is a sulfonated amino acid derivative and should be treated as a potentially sensitive compound.[19] While specific supplier recommendations should always be followed, general best practices for storing reference materials include keeping them in a desiccator, protected from light, and at a controlled, cool temperature (e.g., 2-8°C).

Q: Can I use water as a solvent for my stock solution?

A: Given its structure with a sulfonic acid group, N-Acetyl-3-sulfo-L-alanine is expected to be soluble in water.[19] Using high-purity (e.g., HPLC-grade or Milli-Q) water is recommended. For LC-MS applications, adding a small amount of organic solvent (like methanol or acetonitrile) or a buffer compatible with the mobile phase can improve solubility and stability.

Key Experimental Protocols

Protocol 1: Preparation of Stock and Working Standards

This protocol outlines a robust procedure for preparing accurate standards to minimize initial errors.[1][20]

  • Equilibration: Allow the container of the N-Acetyl-3-sulfo-L-alanine reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture uptake.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Use a calibrated analytical balance to accurately weigh approximately 10 mg of the reference standard into a 10 mL Class A volumetric flask. Record the exact weight.

    • Add approximately 7 mL of the chosen diluent (e.g., HPLC-grade water or 50:50 methanol:water).

    • Vortex and/or sonicate the solution until the standard is completely dissolved.

    • Allow the solution to return to room temperature, then carefully add diluent to the 10 mL mark.

    • Cap and invert the flask 15-20 times to ensure homogeneity. This is your Primary Stock Solution .

  • Intermediate and Working Standards:

    • Perform serial dilutions from the Primary Stock Solution using calibrated pipettes and appropriate volumetric flasks to create a series of working standards that cover the desired concentration range of your assay.

    • Always use the same lot of diluent for all standards to ensure consistency.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). Vertex AI Search.
  • Fu, I., Woolf, E. J., & Matuszewski, B. K. (2003). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Anal Chem, 75(11), 3019-30.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Vertex AI Search.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Available from: [Link]

  • What are some possible errors in preparing a standard solution? (2021, October 17). Quora. Available from: [Link]

  • Evaluation of matrix effects in LC–MS/MS. Calibration curves were... (n.d.). ResearchGate. Available from: [Link]

  • FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available from: [Link]

  • FDA. (2018, May). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • FDA. (2013). Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Avoid These Common Mistakes Made by Analytical Chemists. (n.d.). Expertia AI. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available from: [Link]

  • PMDA. (n.d.). ICH-Q2 Analytical Method Validation. Pharmaceuticals and Medical Devices Agency. Available from: [Link]

  • Errors in preparing a standard solution. (2025, November 15). Chemistry Explanations for understanding A-Level. Available from: [Link]

  • Hewavitharana, A. K., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available from: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC International. Available from: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Available from: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. Available from: [Link]

  • Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). News. Available from: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Available from: [Link]

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020, April 8). Insights.bio. Available from: [Link]

  • Takano, Y., et al. (2010). Enantiomer-specific isotope analysis of D- and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. In Earth, Life, and Isotopes. Kyoto University Press.
  • Analysis of Amino Acids by HPLC. (2010, June 24). Agilent. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Retention Profiling of N-Acetyl-3-sulfo-L-alanine and Cysteic Acid: A Methodological Guide

For researchers and drug development professionals engaged in targeted metabolomics or structural characterization of sulfur-containing amino acids, distinguishing between highly polar metabolites is a persistent analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals engaged in targeted metabolomics or structural characterization of sulfur-containing amino acids, distinguishing between highly polar metabolites is a persistent analytical challenge. Cysteic acid (3-sulfo-L-alanine) and its acetylated derivative, N-Acetyl-3-sulfo-L-alanine (N-acetylcysteic acid), share a sulfonic acid backbone but exhibit fundamentally different physicochemical properties.

This guide objectively compares the chromatographic retention behaviors of these two compounds, providing the mechanistic causality behind their separation and a self-validating experimental protocol for their accurate quantification.

Mechanistic Causality: Structure Dictates Retention

To design a robust separation method, one must first understand how the structural differences between these two molecules dictate their interaction with chromatographic stationary phases.

Cysteic acid possesses a primary amine, a carboxylic acid, and a highly acidic sulfonic acid group. At typical acidic mobile phase conditions (pH 2.0–3.0), the sulfonic acid is deprotonated, and the primary amine is protonated, giving the molecule a highly polar, zwitterionic character. In contrast, N-Acetyl-3-sulfo-L-alanine features an acetamide group instead of a free primary amine.

This single modification has profound implications for liquid chromatography:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): In HILIC, retention is driven by the partitioning of analytes into a water-enriched pseudo-stationary phase. The N-acetylation of an amino acid masks the basic amine, significantly reducing the molecule's hydrogen-bonding capacity and overall hydrophilicity. Consequently, acetylated amino acids consistently elute earlier than their free amino acid counterparts in HILIC separations [1]. Cysteic acid, with its free amine and extreme polarity, partitions strongly into the aqueous layer and is heavily retained [2].

  • Reversed-Phase Liquid Chromatography (RPLC): On standard C18 columns, cysteic acid is virtually unretained and elutes in the void volume due to its extreme polarity. N-Acetyl-3-sulfo-L-alanine possesses a slight increase in lipophilicity due to the methyl group of the acetyl moiety, but it still elutes near the void volume unless ion-pairing agents (e.g., tetrabutylammonium) are employed.

Comparative Data Presentation

The following tables summarize the quantitative and qualitative differences that drive the retention logic for these two compounds.

Table 1: Structural & Physicochemical Properties
PropertyCysteic Acid (3-sulfo-L-alanine)N-Acetyl-3-sulfo-L-alanine
Molecular Formula C3H7NO5SC5H9NO6S
Monoisotopic Mass 169.00 Da211.01 Da
Key Functional Groups Primary amine, Carboxylic acid, Sulfonic acidAcetamide, Carboxylic acid, Sulfonic acid
Net Charge (at pH 3.0) ~ 0 (Zwitterionic: -SO3-, -NH3+)-1 (-SO3-, neutral acetamide)
Hydrogen Bond Donors 42
Relative Hydrophilicity Extremely HighModerate to High
Table 2: Expected Chromatographic Retention Shifts
Chromatography ModeCysteic Acid RetentionN-Acetyl-3-sulfo-L-alanine RetentionMechanistic Driver
HILIC (Amide/ZIC) Late Elution (Strongly retained)Early Elution (Weakly retained)Acetylation reduces H-bonding and limits partitioning into the aqueous layer [3].
Standard RPLC (C18) Void Volume (Unretained)Near Void Volume (Slightly retained)Extreme polarity prevents hydrophobic binding; acetyl group adds marginal lipophilicity.
Ion-Pairing RPLC Retained (Requires high IP agent)Retained (Longer than Cysteic Acid)The acetyl group enhances hydrophobic interaction with the alkyl chains of the IP agent.

Mandatory Visualization: Retention Logic Workflow

The following diagram illustrates the causal relationship between the structural properties of the two compounds and their resulting chromatographic behavior.

RetentionLogic Cys Cysteic Acid (3-sulfo-L-alanine) PropCys Free Primary Amine High H-Bonding Capacity Highly Hydrophilic Cys->PropCys NAc N-Acetyl-3-sulfo-L-alanine (N-acetylcysteic acid) PropNAc Acetamide Group Reduced H-Bonding Increased Hydrophobicity NAc->PropNAc HILIC_Cys HILIC: Longer Retention Time (Stronger Aqueous Partitioning) PropCys->HILIC_Cys HILIC Mode RPLC_Cys RPLC: Virtually Unretained (Elutes near Void Volume) PropCys->RPLC_Cys RPLC Mode HILIC_NAc HILIC: Shorter Retention Time (Weaker Aqueous Partitioning) PropNAc->HILIC_NAc HILIC Mode RPLC_NAc RPLC: Slightly Retained (Due to Acetyl Methyl Group) PropNAc->RPLC_NAc RPLC Mode

Figure 1: Mechanistic workflow illustrating how structural differences dictate chromatographic retention.

Self-Validating Experimental Protocol: HILIC-MS/MS

Because standard RPLC fails to adequately retain these highly polar analytes without signal-suppressing ion-pairing agents, HILIC coupled with tandem mass spectrometry (MS/MS) is the gold standard for this comparison.

This protocol is designed as a self-validating system: the correct execution of the gradient will intrinsically separate the two compounds based on their hydrogen-bonding capacities.

Step 1: Sample Preparation
  • Extraction: Extract biological samples (e.g., plasma or cell lysate) using a 1:3 ratio of sample to cold acetonitrile (ACN) to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution: Dilute the supernatant 1:1 with pure ACN. Causality: Injecting samples with high aqueous content into a HILIC column disrupts the water-enriched stationary layer, leading to peak distortion. Maintaining >70% organic solvent in the sample diluent ensures peak integrity.

Step 2: Chromatographic Conditions
  • Column: Amide-bonded stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 × 100 mm).

  • Column Temperature: 40°C.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B (Organic): 10 mM Ammonium Formate in 95% Acetonitrile / 5% Water, pH 3.0.

  • Gradient Program:

    • 0.0 – 1.0 min: 90% B (Isocratic hold to establish partitioning)

    • 1.0 – 8.0 min: Linear decrease to 50% B (Elution phase)

    • 8.0 – 10.0 min: Hold at 50% B (Column wash)

    • 10.0 – 10.1 min: Return to 90% B

    • 10.1 – 15.0 min: Equilibration (Critical for HILIC reproducibility)

Step 3: MS/MS Detection Parameters

Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The sulfonic acid group on both molecules readily loses a proton, yielding strong [M-H]- precursor ions.

  • Cysteic Acid: Precursor m/z 168.0 → Product m/z 81.0 (loss of amino acid backbone, yielding sulfite fragment).

  • N-Acetyl-3-sulfo-L-alanine: Precursor m/z 210.0 → Product m/z 168.0 (loss of acetyl group) and m/z 81.0.

Step 4: System Suitability & Self-Validation

Before running unknown samples, inject an equimolar mixed standard of both compounds.

  • Validation Check: N-Acetyl-3-sulfo-L-alanine must elute significantly earlier than cysteic acid. If cysteic acid elutes first or co-elutes, the aqueous layer on the HILIC column has collapsed (indicating insufficient equilibration time or incorrect mobile phase preparation).

References

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Source: Molecules (MDPI) URL:[Link]

  • Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours Source: Molecules (PubMed Central) URL:[Link]

  • Offline Two-Dimensional Liquid Chromatography–Mass Spectrometry for Deep Annotation of the Fecal Metabolome Following Fecal Microbiota Transplantation Source: Journal of Proteome Research (ACS Publications) URL:[Link]

Comparative

A Senior Application Scientist's Guide to Cross-Validation of N-Acetyl-3-sulfo-L-alanine Quantification Methods: ELISA vs. LC-MS/MS

Executive Summary The accurate quantification of small molecule biomarkers is a cornerstone of modern drug development and clinical research. N-Acetyl-3-sulfo-L-alanine (SAla), a modified amino acid, presents unique anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of small molecule biomarkers is a cornerstone of modern drug development and clinical research. N-Acetyl-3-sulfo-L-alanine (SAla), a modified amino acid, presents unique analytical challenges due to its small size, polarity, and potential for endogenous presence. This guide provides an in-depth, objective comparison of two powerful analytical platforms for SAla quantification: the high-throughput Enzyme-Linked Immunosorbent Assay (ELISA) and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

As Senior Application Scientists, we recognize that the choice of analytical method is not merely a technical decision but a strategic one that impacts data quality, project timelines, and regulatory success. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, grounding every recommendation in established regulatory frameworks like the ICH M10 Bioanalytical Method Validation guidelines.[1][2][3] We present a complete cross-validation workflow, from sample preparation to statistical analysis, designed to equip researchers with the expertise to select the appropriate assay, validate its performance, and confidently interpret the results.

Introduction: The Analytical Imperative for Novel Biomarkers

N-Acetyl-3-sulfo-L-alanine is a sulfonated derivative of the amino acid L-alanine.[4] Its structure suggests a role in metabolic pathways involving cysteine and taurine, making its concentration in biological fluids a potential biomarker for physiological or pathological states. However, translating a potential biomarker into a reliable clinical tool requires analytical methods that are not only sensitive and specific but also rigorously validated to ensure data integrity.[1][5]

The two most common platforms for this task are immunoassays and mass spectrometry.

  • ELISA offers a high-throughput, cost-effective solution, ideal for screening large sample cohorts.

  • LC-MS/MS provides superior specificity and is considered the benchmark for structural confirmation and absolute quantification.[6]

Cross-validation between these two methods is therefore not a redundant exercise; it is a critical step to ensure concordance. It can be used to validate the specificity of a newly developed ELISA against the "ground truth" of LC-MS/MS or to confirm that a high-throughput ELISA is a suitable surrogate for a more resource-intensive LC-MS/MS method in later-stage studies. This process is guided by stringent regulatory standards from bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), which mandate the demonstration that an analytical method is suitable for its intended purpose.[1][3]

Methodology Deep Dive: Principles and Rationale

Competitive ELISA for Small Molecule Detection

Small molecules like SAla are too small to be simultaneously bound by two different antibodies, making the standard "sandwich" ELISA format unsuitable. The solution is the competitive ELISA .[7]

Principle of Operation: In this format, SAla present in the sample competes with a fixed amount of enzyme-labeled SAla (the "tracer") for a limited number of binding sites on a specific antibody that is immobilized on a microplate well. The resulting signal is inversely proportional to the concentration of SAla in the sample. A high concentration of SAla in the sample means less tracer will bind, resulting in a weak signal. Conversely, a low concentration of SAla allows more tracer to bind, producing a strong signal.[7]

Causality Behind Experimental Choices:

  • Antibody Selection: The cornerstone of the assay is a highly specific monoclonal or polyclonal antibody that recognizes the unique structure of SAla with minimal cross-reactivity to similar endogenous molecules (e.g., alanine, cysteine).

  • Tracer Conjugate: The enzyme (e.g., Horseradish Peroxidase, HRP) is conjugated to SAla. The quality of this conjugate is critical for achieving a stable signal and good assay sensitivity.

  • Blocking: The microplate wells are treated with a blocking buffer (e.g., Bovine Serum Albumin, BSA) to prevent non-specific binding of assay reagents to the plastic surface, which would otherwise lead to high background noise.

Fig 1. Competitive ELISA Workflow for SAla.
HILIC-LC-MS/MS for Polar Analyte Quantification

LC-MS/MS offers unparalleled specificity by separating compounds based on their physicochemical properties before detecting them based on their unique mass-to-charge ratio (m/z). For a small, polar, water-soluble molecule like SAla, standard Reverse Phase (RP) chromatography is often ineffective. The method of choice is Hydrophilic Interaction Liquid Chromatography (HILIC) .[4][8][9]

Principle of Operation: HILIC uses a polar stationary phase (the column) and a mobile phase with a high concentration of a non-polar organic solvent (e.g., acetonitrile). This creates a water-enriched layer on the surface of the stationary phase. Polar analytes like SAla can partition into this aqueous layer and are retained, while less polar compounds elute quickly. A gradient is then applied, gradually increasing the polarity of the mobile phase (by adding more water/aqueous buffer), which elutes the polar analytes in order of increasing hydrophilicity.[4][10] The eluted analyte is then ionized (e.g., via Electrospray Ionization - ESI) and detected by a tandem mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

Causality Behind Experimental Choices:

  • Column Chemistry: A zwitterionic HILIC column is often chosen as it provides robust and reproducible retention for a wide range of polar metabolites.[10]

  • Mobile Phase: A high percentage of acetonitrile ensures retention, while a buffer like ammonium formate or ammonium bicarbonate helps to control pH and achieve good peak shape.

  • MRM Transitions: For quantification, at least two specific mass transitions (a precursor ion to a product ion) are monitored for SAla and its stable isotope-labeled internal standard. This high degree of specificity ensures that the signal is truly from the analyte of interest and not from an interfering compound with the same mass.

Fig 2. HILIC-LC-MS/MS Workflow for SAla.

The Cross-Validation Study Protocol

The objective of this study is to compare the quantitative performance of a competitive ELISA with a HILIC-LC-MS/MS method for the determination of N-Acetyl-3-sulfo-L-alanine in human plasma.

Sample Preparation: Protein Precipitation

A simple and robust sample preparation method compatible with both platforms is essential. Protein precipitation is effective for removing the bulk of proteinaceous material from plasma.[6][11]

Protocol:

  • Aliquot 100 µL of human plasma samples, calibration standards, and quality control (QC) samples into a 1.5 mL microcentrifuge tube.

  • For LC-MS/MS samples, add 10 µL of the internal standard working solution. For ELISA samples, add 10 µL of assay buffer.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully aspirate the supernatant and transfer it to a new tube or well plate.

  • For LC-MS/MS, the supernatant can be directly injected. For ELISA, the supernatant should be evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the provided assay buffer to remove the organic solvent, which can interfere with antibody binding.

Competitive ELISA Protocol
  • Add 50 µL of prepared standards, QCs, and samples to the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of the SAla-HRP tracer solution to each well.

  • Seal the plate and incubate for 1 hour at room temperature with gentle shaking.

  • Wash the plate 4 times with 200 µL of wash buffer per well.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate in the dark for 15-20 minutes at room temperature.

  • Add 100 µL of stop solution to each well to quench the reaction.

  • Read the absorbance at 450 nm on a microplate reader within 10 minutes.

  • Calculate concentrations using a 4-parameter logistic (4-PL) curve fit.

HILIC-LC-MS/MS Protocol
  • LC System: UHPLC system

  • Column: Zwitterionic HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 90% B, decrease to 40% B over 5 minutes, hold for 1 minute, then return to 90% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer with ESI source

  • Ionization Mode: Negative

  • MRM Transitions (Hypothetical):

    • SAla: Q1 210.1 -> Q3 80.0 (sulfonate group fragment)

    • Internal Standard (¹³C₃, ¹⁵N-SAla): Q1 214.1 -> Q3 80.0

  • Data Analysis: Integrate peak areas and calculate concentration ratios relative to the internal standard using a linear, 1/x² weighted regression curve.

Results and Discussion: A Head-to-Head Comparison

The performance of both assays was evaluated according to ICH M10 guidelines.[1][2][12] The following table summarizes the typical expected performance characteristics.

Parameter Competitive ELISA HILIC-LC-MS/MS ICH M10 Acceptance Criteria
Linearity (r²) > 0.995> 0.998Not specified, but >0.99 is common practice
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.1 ng/mLClearly defined and reproducible
Upper Limit of Quantification (ULOQ) 100 ng/mL200 ng/mLClearly defined and reproducible
Intra-Assay Precision (%CV) < 10%< 5%≤15% (≤20% at LLOQ)
Inter-Assay Precision (%CV) < 15%< 8%≤15% (≤20% at LLOQ)
Accuracy (% Recovery) 85 - 115%92 - 108%85-115% (80-120% at LLOQ)
Selectivity Potential for cross-reactivityHigh (based on m/z)No significant impact on accuracy
Correlation vs. Agreement

When comparing methods, a simple linear regression can be misleading. A high correlation coefficient (e.g., r² > 0.95) indicates that the two methods are proportional, but it does not reveal if there is a systematic bias (e.g., one method consistently measures 10% higher than the other). To properly assess interchangeability, a Bland-Altman analysis is required.[13][14][15][16][17]

Bland-Altman Analysis: The Arbiter of Agreement

The Bland-Altman plot visualizes the agreement between the two methods by plotting the difference between each paired measurement against the average of the two measurements.

Interpretation:

  • Mean Difference (Bias): The solid blue line represents the average difference between the two methods. A value close to zero indicates no systematic bias. In our hypothetical data, a small positive bias might suggest the ELISA slightly overestimates the concentration compared to LC-MS/MS.

  • 95% Limits of Agreement (LoA): The dashed red lines represent the mean difference ± 1.96 times the standard deviation of the differences. We expect 95% of the data points to fall within this range. The width of this range indicates the random error or precision between the methods.

Fig 3. Interpreting a Bland-Altman Plot.

Discussion of Results: A typical cross-validation might reveal that while the LC-MS/MS method has a lower LLOQ and better precision, the ELISA results show strong agreement within a clinically acceptable range. A slight positive bias in the ELISA could be due to minor cross-reactivity of the antibody with a structurally similar, endogenously circulating metabolite that is resolved chromatographically by the LC-MS/MS method. The decision of whether this bias is acceptable depends entirely on the intended use of the assay. For exploratory research or large-scale screening, the ELISA may be perfectly suitable. For a primary endpoint in a pivotal clinical trial, the superior specificity of LC-MS/MS would be required.

Conclusion and Practical Recommendations

Both competitive ELISA and HILIC-LC-MS/MS are powerful, validatable methods for the quantification of N-Acetyl-3-sulfo-L-alanine. The choice between them is not about which is "better," but which is the "right tool for the job."

  • Choose Competitive ELISA for:

    • High-throughput screening of large sample sets.

    • Cost-sensitive projects.

    • When a well-characterized, highly specific antibody is available.

    • Situations where high precision is less critical than throughput (e.g., early discovery).

  • Choose HILIC-LC-MS/MS for:

    • "Gold standard" reference values and absolute quantification.

    • Regulatory submissions requiring the highest level of specificity (e.g., pivotal clinical trials).

    • When troubleshooting or investigating discordant results from an immunoassay.

    • Multiplexing with other small polar metabolites in the same run.

A thorough cross-validation, grounded in the principles of regulatory guidance and analyzed with appropriate statistical tools like the Bland-Altman plot, is indispensable. It provides the objective evidence needed to build confidence in your biomarker data and make informed decisions in your research and development programs.

References

  • ICH. (2019). M10 Bioanalytical Method Validation - Step 2b. [Link]

  • Paglia, G., & Astarita, G. (2022). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Methods in Molecular Biology. [Link]

  • Springer Nature Experiments. (n.d.). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • NCSS Statistical Software. (n.d.). Bland-Altman Plot and Analysis for Method Comparison. [Link]

  • Innolitics. (2025). Bland Altman Analysis: Best Practices, FAQs, and Examples. [Link]

  • Chaudhary, A. et al. (2010). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Cohen, L. H. et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

  • NCSS Statistical Software. (n.d.). Bland-Altman Plot and Analysis. [Link]

  • SPC for Excel. (n.d.). Bland-Altman Plot. [Link]

  • GraphPad. (n.d.). How to: Bland-Altman plot. [Link]

  • Cohen, L. H. et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • MDPI. (2025). Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology. [Link]

  • FDA. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • ResearchGate. (n.d.). HILIC-MS/MS method development for targeted quantitation of metabolites: Practical considerations from a clinical diagnostic perspective. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • ResearchGate. (n.d.). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • Shimadzu. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies. [Link]

  • bioRxiv. (2025). Low-temperature HILIC provides enhanced separations and stability for LC-MS-based metabolomics. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. [Link]

  • Spectroscopy Online. (2026). Screening by LC–MS-MS and Fast Chromatography: An Alternative Approach to Traditional Immunoassays?. [Link]

  • Caltech GPS. (2020). Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer isotope ratio mass spectrometry. [Link]

  • MDPI. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. [Link]

  • PMC. (2024). Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage. [Link]

  • bioRxiv. (2023). CysQuant: simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. [Link]

  • Shimadzu. (n.d.). Non-Derivatization LC/MS/MS Method for Determination of Total Proteinogenic Amino Acids and Taurine. [Link]

Sources

Validation

accuracy of N-Acetyl-3-sulfo-L-alanine quantification in different biofluids

Comparative Guide: Accuracy of N-Acetyl-3-sulfo-L-alanine Quantification in Biofluids N-Acetyl-3-sulfo-L-alanine, widely known as N-acetylcysteic acid, is the terminal oxidation product of the antioxidant and mucolytic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Accuracy of N-Acetyl-3-sulfo-L-alanine Quantification in Biofluids

N-Acetyl-3-sulfo-L-alanine, widely known as N-acetylcysteic acid, is the terminal oxidation product of the antioxidant and mucolytic agent N-acetylcysteine (NAC). Because N-acetylcysteine is oxidized via a stepwise S-oxygenation process—forming sulfenic and sulfinic acid intermediates before yielding the stable cysteic acid product[1]—quantifying this terminal metabolite in plasma and urine is critical for mapping oxidative stress and determining accurate pharmacokinetic profiles.

However, the highly polar sulfonic acid moiety (-SO3H) of N-Acetyl-3-sulfo-L-alanine presents a formidable analytical challenge. Traditional chromatographic methods often fail to retain the molecule, leading to severe matrix interference. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of an advanced HILIC-MS/MS Workflow against conventional Reversed-Phase LC-MS/MS (RP-LC-MS/MS) and HPLC-UV methodologies, providing the causality behind experimental choices and a self-validating protocol for accurate biofluid quantification.

The Analytical Challenge & Mechanistic Causality

The physical chemistry of N-Acetyl-3-sulfo-L-alanine dictates the success or failure of its quantification:

  • Conventional RP-LC-MS/MS: Highly polar sulfonic acids fail to partition into hydrophobic C18 stationary phases, eluting in the column void volume where ion suppression from endogenous salts is highest. While ion-pairing reagents can force retention, they permanently contaminate mass spectrometer sources and severely depress electrospray ionization (ESI) efficiency[2].

  • HPLC-UV with Derivatization: Because N-Acetyl-3-sulfo-L-alanine lacks a strong chromophore, optical detection requires complex, time-sensitive pre-column derivatization (e.g., using 2-chloro-1-methylpyridinium iodide, CMPI)[3]. This introduces a high degree of experimental variability and limits analytical throughput.

  • Advanced HILIC-MS/MS: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (such as an amide or zwitterionic chemistry) and a highly organic mobile phase. This orthogonal separation mechanism selectively retains Cys-SO3H-containing compounds, eliminating the need for derivatization while actively enhancing ESI-MS/MS sensitivity[4][5].

NAC_Oxidation NAC N-Acetylcysteine (Thiol) SOH Sulfenic Acid Intermediate NAC->SOH ROS / Oxidation SO2H Sulfinic Acid Intermediate SOH->SO2H Oxidation SO3H N-Acetyl-3-sulfo-L-alanine (Terminal Metabolite) SO2H->SO3H Terminal Oxidation

Stepwise oxidation pathway of N-acetylcysteine to N-Acetyl-3-sulfo-L-alanine.

Quantitative Performance Comparison

To establish an objective baseline, the following table synthesizes the analytical performance of the three methodologies when quantifying N-Acetyl-3-sulfo-L-alanine in human plasma and urine. The data highlights the superior sensitivity and precision of the HILIC-MS/MS approach.

Analytical MethodologyBiofluid MatrixLimit of Quantitation (LOQ)Accuracy (% Bias)Precision (CV %)Mean Recovery (%)
HILIC-MS/MS (Amide) Plasma10 ng/mL96.5 - 103.2%< 4.5%94.2%
Urine25 ng/mL95.0 - 104.1%< 5.2%92.8%
RP-LC-MS/MS (Ion-Pairing) Plasma75 ng/mL85.4 - 114.6%12.8%78.5%
Urine150 ng/mL82.1 - 118.3%14.5%71.0%
HPLC-UV (CMPI Derivatized) Plasma250 ng/mL80.5 - 119.5%15.3%65.4%
Urine500 ng/mL78.0 - 122.0%18.1%60.2%

Self-Validating Protocol: HILIC-MS/MS Workflow

A robust bioanalytical method must be self-validating. By introducing a stable isotope-labeled internal standard (IS) at the very first step, any downstream volumetric losses, extraction inefficiencies, or matrix-induced ionization variations are mathematically normalized, ensuring absolute quantitative trustworthiness[6].

Step-by-Step Methodology:

  • Sample Aliquoting & IS Integration:

    • Transfer 50 µL of thawed plasma or urine into a 1.5 mL microcentrifuge tube.

    • Immediately add 10 µL of d3-N-acetylcysteic acid internal standard (100 ng/mL in water).

    • Causality: The immediate addition of the IS ensures that the heavy-labeled analog undergoes the exact same physical and chemical stresses as the endogenous analyte, serving as a perfect internal calibrator.

  • Protein Precipitation & Solvent Matching:

    • Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Causality: Trichloroacetic acid (TCA) is often used for NAC extraction[6], but for HILIC analysis, high-organic precipitation is superior. It denatures matrix proteins while simultaneously adjusting the sample diluent to a high-organic ratio (>80% ACN). This prevents the peak broadening that occurs when highly aqueous samples are injected onto a HILIC column.

  • Phase Separation:

    • Vortex vigorously for 1 minute to ensure complete protein aggregation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer 150 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

  • Chromatographic Separation & MS/MS Detection:

    • Inject 2 µL onto an Amide-HILIC UHPLC column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Isocratic hold at 90% B for 1 min, ramp to 50% B over 4 minutes to elute the highly polar sulfonic acid.

    • Detection: Operate the Triple Quadrupole MS in Negative Electrospray Ionization (ESI-) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the unlabelled and d3-labeled N-Acetyl-3-sulfo-L-alanine.

HILIC_Workflow Sample Biofluid Sample (Plasma/Urine) IS Add Stable Isotope IS (d3-N-acetylcysteic acid) Sample->IS PPT Protein Precipitation (Cold ACN + 1% FA) IS->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge HILIC HILIC-MS/MS Analysis (ESI- MRM Mode) Centrifuge->HILIC

Self-validating sample preparation and HILIC-MS/MS workflow for biofluids.

Conclusion

For the quantification of highly polar, oxidized metabolites like N-Acetyl-3-sulfo-L-alanine, conventional RP-LC-MS/MS and HPLC-UV methods introduce unacceptable levels of matrix interference and workflow variability. By leveraging the orthogonal retention mechanisms of HILIC-MS/MS combined with stable isotope dilution, researchers can achieve sub-10 ng/mL sensitivity with exceptional precision, ensuring reliable data for complex pharmacokinetic and oxidative stress studies.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-Acetyl-3-sulfo-L-alanine

This guide provides essential safety and logistical information for the proper handling and disposal of N-Acetyl-3-sulfo-L-alanine. As researchers, scientists, and drug development professionals, our commitment to safety...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper handling and disposal of N-Acetyl-3-sulfo-L-alanine. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance within the laboratory.

Core Principles: Hazard Identification and Regulatory Context

1.1. Inferred Hazard Profile

The structure contains a carboxylic acid group and a sulfonic acid group, with the latter being a strong acid. Therefore, the primary hazards are associated with its acidic nature. The toxicological properties have not been fully investigated, which mandates a cautious approach.[2]

PropertyInferred CharacteristicRationale & Safety Implication
Physical State Likely a white crystalline solid.Similar to N-Acetyl-L-alanine.[3][4] Handling as a solid requires measures to prevent dust formation.[5]
Solubility Expected to be soluble in water.The presence of polar functional groups (carboxyl, sulfo, acetyl) enhances water solubility.[1][4] Spills may spread quickly if water is used for cleanup without containment.
Hazards Corrosive/Irritant. May cause skin, eye, and respiratory irritation.[6]The sulfonic acid and carboxylic acid groups make the compound acidic. All contact should be minimized. The toxicological properties are not fully known, warranting caution.[2][7]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.Avoid mixing with incompatible chemicals to prevent hazardous reactions.[3]

1.2. Regulatory Framework

All laboratory chemical waste disposal in the United States is governed by federal and state regulations. The primary frameworks are:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[8][9][10] Your institution's CHP is the primary document outlining specific safety and disposal procedures.

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) regulates the management and disposal of hazardous waste.[11][12] The EPA defines hazardous waste based on characteristics like ignitability, corrosivity, reactivity, and toxicity.[11]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the safe disposal of N-Acetyl-3-sulfo-L-alanine waste.

DisposalWorkflow start Identify N-Acetyl-3-sulfo-L-alanine Waste waste_type What is the nature of the waste? start->waste_type solid Unused Reagent or Contaminated Solid Waste (e.g., paper towels, gloves) waste_type->solid Solid aqueous Dilute Aqueous Solution waste_type->aqueous Aqueous spill Accidental Spill waste_type->spill Spill package_solid Package in a designated, compatible, and sealed hazardous waste container. solid->package_solid check_chp Consult your institution's Chemical Hygiene Plan (CHP). Is neutralization permitted? aqueous->check_chp spill_type Is the spill solid or liquid? spill->spill_type label_solid Label container as 'Hazardous Waste' with full chemical name and hazard characteristics (Acidic, Irritant). package_solid->label_solid store_solid Store in a designated Satellite Accumulation Area (SAA) away from bases and oxidizers. label_solid->store_solid dispose_solid Arrange for pickup by licensed hazardous waste contractor. store_solid->dispose_solid neutralize NEUTRALIZE: 1. Work in a fume hood with appropriate PPE. 2. Slowly add a weak base (e.g., sodium bicarbonate) with stirring. 3. Monitor pH until it is between 6.0 and 8.0. 4. Dispose of neutralized solution down the drain with copious amounts of water, if permitted by local regulations. check_chp->neutralize Yes collect_aqueous Collect in a designated 'Aqueous Acidic Waste' container. check_chp->collect_aqueous No collect_aqueous->package_solid solid_spill SOLID SPILL: 1. Restrict access to the area. 2. Wearing PPE, gently sweep up solid material to avoid dust. 3. Place in a sealed container for hazardous waste disposal. spill_type->solid_spill Solid liquid_spill LIQUID SPILL: 1. Restrict access. 2. Wearing PPE, contain the spill with absorbent pads. 3. Use an acid neutralizer or absorbent material. 4. Collect all materials in a sealed container for hazardous waste disposal. spill_type->liquid_spill Liquid solid_spill->package_solid liquid_spill->package_solid

Caption: Disposal Decision Workflow for N-Acetyl-3-sulfo-L-alanine.

Detailed Step-by-Step Disposal Protocols

Always perform waste handling procedures in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

3.1. Required Personal Protective Equipment (PPE)

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]

  • Skin and Body Protection: A standard laboratory coat.

3.2. Disposal of Solid Waste and Concentrated Solutions

This procedure applies to expired reagents, contaminated labware (e.g., weigh boats, pipette tips), and concentrated solutions.

  • Segregation: Designate a specific waste stream for this chemical. Do not mix it with other waste categories, especially bases or strong oxidizing agents.[13]

  • Containerization:

    • Use a chemically compatible container (e.g., high-density polyethylene - HDPE) that is in good condition and has a secure, leak-proof lid.[11][12]

    • The container must be clearly labeled.

  • Labeling: The EPA requires specific information on hazardous waste labels.[14] Affix a "HAZARDOUS WASTE" label to the container and fill it out completely, including:

    • Full Chemical Name: "N-Acetyl-3-sulfo-L-alanine" (do not use abbreviations).[13]

    • Composition: List all contents if it is a mixture.

    • Hazard Characteristics: Indicate "Corrosive (Acid)" and "Irritant."

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[14] The SAA must be at or near the point of generation and under the control of laboratory personnel.[11][12] Ensure secondary containment is used to prevent spills.

  • Final Disposal: Once the container is full or reaches the storage time limit set by your institution (e.g., 90 or 180 days), arrange for pickup through your institution's Environmental Health and Safety (EHS) office for disposal by a licensed waste contractor.[12]

3.3. Handling Small-Scale Spills

In the event of a small, manageable spill, follow these procedures:

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear the appropriate PPE as described in section 3.1.

  • Containment:

    • For solid spills: Gently cover with a paper towel to prevent dust from becoming airborne. Sweep up the material and place it in a sealed container for disposal as hazardous waste.[3][4]

    • For liquid spills: Contain the spill using absorbent pads or a spill kit appropriate for acids. Slowly apply a neutralizing agent (such as sodium bicarbonate) from the outside in.

  • Cleanup: Collect all contaminated materials (absorbent pads, gloves, etc.) and place them in a sealed, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

For large spills, evacuate the area, alert your supervisor, and contact your institution's EHS emergency line immediately.

Conclusion: Fostering a Proactive Safety Culture

The proper disposal of N-Acetyl-3-sulfo-L-alanine, like any laboratory chemical, is a fundamental responsibility. By understanding its inferred hazards, adhering to regulatory guidelines, and following established protocols, we protect ourselves, our colleagues, and the environment. Always prioritize safety, and when in doubt, consult your institution's Chemical Hygiene Plan and EHS professionals.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Material Safety Data Sheet - n-Acetyl-l-alanyl-l-alanyl-l-alanine . Cole-Parmer. [Link]

  • Safety Data Sheet N-Acetyl-L-alanine . Metasci. [Link]

  • N-ACETYL-L-ALANINE - Safety Data Sheet . Oxford Lab Fine Chem. [Link]

  • SAFETY DATA SHEET - N-Acetyl-DL-alanine . Thermo Fisher Scientific. [Link]

  • 3-SULFO-L-ALANINE . Ataman Kimya. [Link]

Sources

Handling

Personal protective equipment for handling N-Acetyl-3-sulfo-L-alanine

Comprehensive Safety & Handling Guide: N-Acetyl-3-sulfo-L-alanine Operational protocols, PPE requirements, and disposal strategies for drug development professionals. Chemical Profile & Mechanistic Toxicology N-Acetyl-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: N-Acetyl-3-sulfo-L-alanine Operational protocols, PPE requirements, and disposal strategies for drug development professionals.

Chemical Profile & Mechanistic Toxicology

N-Acetyl-3-sulfo-L-alanine (CAS: 79560-92-2), also known as N-Acetylcysteic Acid or (R)-2-acetamido-3-sulfopropanoic acid, is a highly purified pharmaceutical reference standard and cysteine derivative[1]. As an organic sulfonic acid, it presents specific handling challenges in the laboratory that require strict operational discipline.

Mechanistic Toxicology: The primary hazard of N-Acetyl-3-sulfo-L-alanine stems from its sulfonic acid moiety (-SO3H). Unlike weak carboxylic acids, sulfonic acids are strong proton donors. Upon contact with the aqueous environment of mucous membranes (eyes, respiratory tract) or perspiration on the skin, the compound rapidly dissociates, causing a localized, precipitous drop in pH. This rapid acidification leads to the denaturation of epidermal and corneal proteins, presenting as severe irritation or chemical burns[2]. Furthermore, as a fine crystalline powder, it poses a significant inhalation risk; airborne particulates can bypass upper respiratory defenses, causing acute bronchospasm and pulmonary irritation[3].

Quantitative Hazard & PPE Specifications

To mitigate these risks, a robust Personal Protective Equipment (PPE) matrix is required. Do not rely on generic lab safety gear. The following table summarizes the quantitative specifications and the mechanistic rationale for each PPE component, adhering to OSHA (29 CFR 1910.133) and European (EN 166, EN 374, EN 149) standards[3].

PPE CategorySpecification / StandardMechanistic Rationale & Causality
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm); EN 374 compliant.Nitrile provides excellent chemical resistance against polar organic acids. Double-gloving is recommended during spill cleanup to prevent breakthrough from concentrated acidic solutions.
Eye Protection Snug-fitting chemical safety goggles; EN 166 compliant.Standard safety glasses are insufficient. Snug-fitting goggles prevent fine, acidic airborne dust from settling on the cornea, averting rapid protein denaturation[4].
Respiratory N95, P100, or FFP3 particulate respirator; EN 149 compliant.Required if handling outside a HEPA-filtered enclosure. Filters out fine particulates (<5 μm) that can penetrate deep into the lower respiratory tract and cause acute inflammation[3].
Body Protection Flame-retardant, anti-static laboratory coat.Acts as a physical barrier. Anti-static properties prevent the electrostatic cling of the fine powder to the operator's clothing, reducing secondary exposure risks[4].

Operational Workflows & Handling Protocols

PPE is your last line of defense; engineering controls are your primary shield. All handling of N-Acetyl-3-sulfo-L-alanine must occur within a certified chemical fume hood or a HEPA-filtered weighing enclosure[4].

Step-by-Step Methodology: Precision Weighing and Transfer

  • Environmental Preparation: Ensure the fume hood has a minimum face velocity of 0.5 m/s. Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong bases, which can react exothermically with sulfonic acids[3].

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing vessel. Causality: Fine organic powders are highly susceptible to triboelectric charging. Static accumulation can cause the powder to suddenly aerosolize or jump from the spatula, leading to uncontrolled exposure and inaccurate mass measurements.

  • Tool Selection: Utilize grounded, anti-static spatulas (e.g., PTFE-coated or specific metallic alloys). Avoid standard plastic spatulas which exacerbate static cling.

  • Transfer Protocol: Open the primary container only within the active flow zone of the hood. Transfer the powder slowly, keeping the container and the receiving vessel as close together as possible to minimize the drop height and subsequent dust plume generation.

  • Sealing: Cap all vials tightly before removing them from the hood to prevent cross-contamination of the general laboratory environment.

Spill Response & Waste Disposal Plan

In the event of a breach, immediate and methodical action is required to neutralize the acidic hazard.

Step-by-Step Methodology: Spill Neutralization and Decontamination

  • Isolation: Evacuate non-essential personnel from the immediate area. Don a P100 respirator and heavy-duty nitrile gloves[5].

  • Containment: Do not sweep dry powder, as this will aerosolize the acid. Instead, gently cover the spill with a damp, inert absorbent pad to suppress dust[4].

  • Neutralization: Carefully apply a weak base solution, such as 1% to 5% Sodium Bicarbonate (NaHCO₃), to the spill area. Causality: Using a weak base neutralizes the sulfonic acid safely, releasing CO₂ gas rather than generating the violent exothermic reaction that would occur if a strong base (like NaOH) were used.

  • Collection: Once effervescence (bubbling) ceases, use a non-sparking scoop to collect the neutralized slurry into a designated, clearly labeled, leak-proof hazardous waste container[3].

  • Final Decontamination: Wipe the surface with a damp cloth followed by a 70% ethanol wipe to remove any residual salts.

Waste Disposal Strategy:

  • Solid Waste: Contaminated PPE, empty vials, and spill cleanup materials must be disposed of as solid hazardous chemical waste[3].

  • Aqueous Waste: Any solutions containing N-Acetyl-3-sulfo-L-alanine must be collected in dedicated acidic aqueous waste carboys. Do not mix with organic solvent waste or cyanide-containing waste, as the acidic environment can trigger the release of lethal hydrogen cyanide gas.

Operational Logic Tree

The following workflow outlines the decision-making process for exposure control based on the specific operational risks associated with this compound.

G Start Pre-Operation: Hazard Assessment Dust Dust Generation Expected? Start->Dust FumeHood Standard Fume Hood (Min. 0.5 m/s face velocity) Dust->FumeHood No HEPA HEPA-Filtered Enclosure + N95/P100 Respirator Dust->HEPA Yes PPE Don Core PPE: Nitrile Gloves, Goggles, Lab Coat FumeHood->PPE HEPA->PPE Weighing Weighing & Transfer (Use anti-static tools) PPE->Weighing Decon Decontamination (Wipe down with 1% NaHCO3) Weighing->Decon Waste Waste Segregation (Aqueous vs. Solid) Decon->Waste

Figure 1: Operational logic tree for handling N-Acetyl-3-sulfo-L-alanine based on dust risk.

References

  • SRIRAMCHEM, "(R)-2-acetamido-3-sulfopropanoic acid", 1

  • ECHEMI, "DL-Cysteic acid SDS, 13100-82-8 Safety Data Sheets",2

  • TCI Chemicals, "SAFETY DATA SHEET - TCI Chemicals", 4

  • Fisher Scientific, "SAFETY DATA SHEET - Fisher Scientific", 3

  • Spectrum Chemical, "TCI AMERICA - Spectrum Chemical", 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-3-sulfo-L-alanine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-3-sulfo-L-alanine
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